molecular formula C8H5BrCl2O2 B1380070 Methyl 5-bromo-2,4-dichlorobenzoate CAS No. 1305712-91-7

Methyl 5-bromo-2,4-dichlorobenzoate

Cat. No.: B1380070
CAS No.: 1305712-91-7
M. Wt: 283.93 g/mol
InChI Key: ZXIAQYXTJFKZFD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C8H5BrCl2O2 and its molecular weight is 283.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIAQYXTJFKZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of Methyl 5-bromo-2,4-dichlorobenzoate from 2,4-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2,4-dichlorobenzoate

Executive Summary: This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. Starting from the readily available 2,4-dichlorobenzoic acid, this document details a robust two-step synthetic pathway involving electrophilic bromination followed by Fischer esterification. The narrative emphasizes the mechanistic rationale behind procedural choices, offering insights into reaction control, purification, and optimization. This document is intended for researchers, chemists, and process development scientists who require a reliable and well-elucidated method for preparing this key intermediate.

Introduction and Strategic Overview

This compound is a halogenated aromatic ester frequently employed as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of its chloro and bromo substituents, combined with the reactive methyl ester handle, makes it a versatile synthon for cross-coupling reactions and other functional group transformations.

The synthesis commences with 2,4-dichlorobenzoic acid, an industrial chemical.[1] The synthetic strategy is dissected into two primary transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2,4-dichlorobenzoic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This pathway is selected for its logical simplicity, use of accessible reagents, and amenability to scale-up.

Part I: Electrophilic Bromination of 2,4-Dichlorobenzoic Acid

The initial step involves the regioselective bromination of the 2,4-dichlorobenzoic acid core to produce 5-bromo-2,4-dichlorobenzoic acid.

Mechanistic Rationale and Regioselectivity

The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. In 2,4-dichlorobenzoic acid, we have three substituents to consider:

  • Two Chloro Groups (-Cl): These are deactivating but ortho, para-directing.

  • One Carboxylic Acid Group (-COOH): This is strongly deactivating and a meta-director.

The position of bromination is a result of the cumulative influence of these groups. The C5 position is meta to the carboxylic acid and ortho to the C4-chloro group. This alignment of directing effects makes the C5 position the most electronically favorable site for electrophilic attack, leading to the desired isomer as the major product.

Experimental Protocol: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

This protocol is adapted from established procedures for the bromination of substituted benzoic acids.[2]

Step-by-Step Methodology:

  • Reagent Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol).

  • Solvent and Reagent Addition: In a fume hood, carefully add chlorosulfonic acid (50.00 mL) to the flask. To this solution, add elemental sulfur (83.94 mg, 2.62 mmol) followed by the dropwise addition of bromine (4.18 g, 26.18 mmol, 1.34 mL).

    • Scientist's Note: Chlorosulfonic acid serves as both a strong acid and the solvent. Sulfur acts as a catalyst, likely forming sulfur bromides in situ which facilitate the generation of the bromine electrophile.

  • Reaction Execution: Heat the reaction mixture to 70°C and maintain stirring for 16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2,4-dichlorobenzoic acid. A practical method for removing positional isomer impurities involves forming an α-methylbenzylamine salt, which can then be hydrolyzed.[3]

Characterization of 5-bromo-2,4-dichlorobenzoic acid

The identity and purity of the intermediate should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular FormulaC₇H₃BrCl₂O₂[4]
Molecular Weight269.91 g/mol [5]
AppearanceWhite to off-white solid
Melting Point154-156 °C (unsubstituted)[6]

Part II: Fischer Esterification to the Final Product

The second stage of the synthesis is the conversion of the intermediate carboxylic acid to this compound via Fischer esterification.

Mechanistic Principles

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] The mechanism proceeds through a series of protonation and deprotonation steps (PADPED).[7] To ensure a high yield, the equilibrium must be shifted towards the product side. This is typically achieved by two methods:

  • Using the alcohol (methanol, in this case) as the solvent, thereby providing a large excess.[8]

  • Removing water as it is formed, often with a Dean-Stark apparatus.[9][10]

The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, which significantly enhances its electrophilicity for attack by the weakly nucleophilic alcohol.[7][9]

Experimental Protocol: Synthesis of this compound

This protocol is a robust procedure for the esterification of substituted benzoic acids.[10][11]

Step-by-Step Methodology:

  • Reagent Charging: Dissolve 5-bromo-2,4-dichlorobenzoic acid (10.0 g, 37.05 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (2 mL, ~37 mmol) to the solution while stirring.

    • Scientist's Note: The addition of sulfuric acid is highly exothermic and should be done carefully.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction and Neutralization: Dissolve the residue in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).[10]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. If necessary, purify the residue by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Alternative Esterification via Thionyl Chloride

For substrates where Fischer esterification is sluggish, an alternative is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the addition of methanol.[12] This method is typically faster and higher yielding but is less atom-economical and requires handling of corrosive reagents.

Quantitative Data and Workflow Summary

The following table summarizes the key quantitative parameters for the described two-step synthesis.

ParameterStep 1: BrominationStep 2: Esterification
Starting Material 2,4-Dichlorobenzoic acid5-bromo-2,4-dichlorobenzoic acid
Key Reagents Bromine, Sulfur, Chlorosulfonic AcidMethanol, Sulfuric Acid
Molar Ratio (SM:Reagent) 1 : 0.5 (Bromine)1 : large excess (Methanol)
Temperature 70°CReflux (~65°C)
Reaction Time 16 hours4-6 hours
Typical Yield >80%>90%
Workflow Visualization

The overall synthetic process is illustrated in the diagram below.

Synthesis_Workflow SM 2,4-Dichlorobenzoic Acid (Starting Material) R1 Electrophilic Bromination (Br₂, S, ClSO₃H, 70°C) SM->R1 Step 1 WU1 Aqueous Work-up & Recrystallization R1->WU1 IM 5-bromo-2,4-dichlorobenzoic Acid (Intermediate) WU1->IM R2 Fischer Esterification (MeOH, H₂SO₄, Reflux) IM->R2 Step 2 WU2 Extraction & Purification R2->WU2 FP Methyl 5-bromo-2,4- dichlorobenzoate (Final Product) WU2->FP

Caption: Synthetic workflow for this compound.

Safety Considerations

  • Chlorosulfonic acid and Sulfuric acid: These are highly corrosive and react violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromine: Is toxic, corrosive, and has a high vapor pressure. All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl Chloride (alternative method): Is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). Strict anhydrous conditions and a fume hood are mandatory.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The is reliably achieved through a two-step sequence of electrophilic bromination and Fischer esterification. This guide provides detailed, mechanistically-supported protocols that are robust and scalable. By understanding the chemical principles governing each transformation, researchers can confidently execute and adapt this synthesis for applications in drug discovery and chemical development.

References

  • ChemBK. (2024). Benzoic acid, 2,4-dichloro-, ethyl ester.
  • WIPO Patentscope. (n.d.). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • ResearchGate. (n.d.). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). [Source document not fully specified].
  • Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
  • Google Patents. (n.d.). JPS5553239A - Preparation of 2,4-dichlorobenzoic acid.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.
  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid.
  • ChemicalBook. (n.d.). 5-broMo-2,4-dichloro benzoic acid synthesis.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • ChemScene. (n.d.). 4-Bromo-2,5-dichlorobenzoic acid.
  • PubChem. (n.d.). 2,4-Dichlorobenzoic Acid. Retrieved from [Link]

  • Handout Esterification and Acetalization. (n.d.). [Source document not fully specified].
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Mechanism. (2012). Fischer Esterification 004. YouTube. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid.
  • PubChem. (n.d.). 5'-bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][11][13]oxazine-5,3'-indolin]-2'-one. Retrieved from PubChem.

  • ChemicalBook. (2023). Methyl 5-bromo-4-chloro-2-fluorobenzoate.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Methyl 5-bromo-2,4-dichlorobenzoate: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-bromo-2,4-dichlorobenzoate is a polysubstituted aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique arrangement of three distinct halogen atoms—each with differential reactivity—and a methyl ester functional group provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the compound's properties, synthesis, and reactivity, with a focus on its application in the development of pharmaceuticals and functional materials. We will delve into the causality behind experimental choices for key transformations, such as palladium-catalyzed cross-coupling reactions, and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of drug discovery and materials science, the ability to precisely and selectively functionalize an aromatic core is paramount. This compound serves as an exemplary starting material due to its chemoselective handles. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, a disparity rooted in bond dissociation energies.[1][2] This allows for selective functionalization at the C5 position, leaving the two chlorine atoms and the ester group available for subsequent transformations. This inherent reactivity profile makes it a valuable precursor for creating libraries of compounds with diverse substitutions, a crucial strategy in lead optimization. Its utility is evident in the synthesis of agrochemicals, pharmaceutical intermediates, and specialty chemicals.[3]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1160574-77-5[4]
Molecular Formula C₈H₅BrCl₂O₂[4]
Molecular Weight 283.93 g/mol [4]
Appearance White to off-white solid/powder[5]
Melting Point Data not consistently available; related acid melts at 154-156 °C[6]
Solubility Sparingly soluble in DMSO and slightly soluble in Methanol.[5] Generally soluble in common organic solvents like dichloromethane and ethyl acetate.
Storage Store in a dry, well-ventilated place at room temperature. Keep container tightly closed.[4][5][7]

Synthesis of the Core Scaffold

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 5-bromo-2,4-dichlorobenzoic acid.

Synthesis of 5-Bromo-2,4-dichlorobenzoic Acid

The precursor acid can be synthesized via the bromination of 2,4-dichlorobenzoic acid. While specific patents cover various substituted benzoic acids, a general and reliable laboratory approach involves electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst.[8][9]

Fischer Esterification

The most direct and widely used method for converting the carboxylic acid to the methyl ester is the Fischer esterification. This acid-catalyzed reaction with methanol is efficient and scalable.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R 5-Bromo-2,4-dichlorobenzoic Acid P This compound R->P Fischer Esterification MeOH Methanol (CH3OH) MeOH->P Catalyst H₂SO₄ (catalytic) Catalyst->P Heat Reflux Heat->P Water Water (H₂O) Synthetic_Utility start This compound suzuki Bi-aryl Esters start->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) sonogashira Alkynyl Esters start->sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat., Base) buchwald Aryl Amine Esters start->buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat., Base) hydrolysis Carboxylic Acids suzuki->hydrolysis Hydrolysis (LiOH or NaOH) sonogashira->hydrolysis buchwald->hydrolysis amidation Amides hydrolysis->amidation Amide Coupling (R₂NH, Coupling Agent)

Caption: Key synthetic transformations of the title compound.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds The Suzuki-Miyaura reaction is a robust method for forming bi-aryl structures by coupling the aryl bromide with an arylboronic acid or ester. [1][10] Validated Protocol: Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos). [11]2. Solvent and Base: Add a degassed solvent mixture, typically toluene/water or dioxane/water, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling: Introducing Alkynes This reaction couples the aryl bromide with a terminal alkyne, providing access to aryl-alkyne structures, which are valuable in materials science and as precursors for other functional groups.

C. Buchwald-Hartwig Amination: Forming C-N Bonds This powerful reaction allows for the formation of C-N bonds, creating aryl amines which are prevalent in pharmaceuticals. [12][10]The choice of a specialized phosphine ligand is often critical for high yields. [12]

Transformations of the Ester Group

The methyl ester is a versatile handle for further modification.

  • Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water readily converts the ester to the corresponding carboxylic acid. This acid can then participate in amide bond formation.

  • Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes requiring a catalyst or conversion to a more reactive acyl chloride intermediate.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable.

  • Hazards: This compound, like many halogenated aromatics, should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation. [13]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [14][15]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [14]Avoid breathing dust. Wash hands thoroughly after handling. [14]* Storage: Keep the container tightly closed in a dry place. [7]

Conclusion

This compound is a high-value, multi-functional building block for synthetic chemistry. Its key strategic advantage lies in the predictable, chemoselective reactivity of the carbon-bromine bond, which enables precise, palladium-catalyzed modifications while preserving other functional handles for subsequent reactions. By understanding the principles of its reactivity and employing validated protocols, researchers can leverage this scaffold to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.
  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. - Loba Chemie. Available from: [Link]

  • 5-Bromo-2-Chlorobenzoic Acid - Glindia. Available from: [Link]

  • Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem. Available from: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • Methyl 3-bromo-4, 5-dichlorobenzoate, min 98%, 1 gram. Available from: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. Available from: [Link]

  • (PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]

  • 5-Bromo-2-chlorobenzoic Acid in Bharuch - IndiaMART. Available from: [Link]

Sources

solubility of Methyl 5-bromo-2,4-dichlorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2,4-dichlorobenzoate in Organic Solvents

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a halogenated aromatic ester of significant interest in synthetic chemistry and drug development. The document delineates the fundamental principles governing its solubility in various organic solvents, offers a detailed protocol for empirical solubility determination, and discusses the practical implications of these properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction: Understanding this compound

This compound is a polysubstituted benzene derivative. Its structure, featuring a methyl ester group and three halogen substituents (one bromine and two chlorine atoms), dictates its physicochemical properties, including its solubility profile. An understanding of these properties is paramount for its effective use in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue/InformationSource
IUPAC Name This compound-
Molecular Formula C₈H₅BrCl₂O₂[1]
Molecular Weight 283.93 g/mol [1]
Physical State Expected to be a solid at room temperature[2][3]
Melting Point Not available for the title compound. For the related 5-Bromo-2-chlorobenzoic acid, it is 154-156 °C.[4]
Storage Sealed in a dry, room temperature environment.[1]

The presence of the ester functional group provides a site for polar interactions, while the halogenated benzene ring is largely nonpolar and hydrophobic. This duality is key to understanding its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is a function of the presence of polar bonds and the overall molecular geometry.

For this compound, the following factors are critical:

  • Polarity: The molecule possesses a moderate dipole moment due to the electronegative oxygen, chlorine, and bromine atoms. However, the large, nonpolar aromatic ring diminishes the overall polarity.

  • Hydrogen Bonding: The ester group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents (e.g., alcohols). It cannot, however, act as a hydrogen bond donor.

  • Van der Waals Forces: These forces will be the primary mode of interaction with nonpolar, aprotic solvents.

Based on these characteristics, it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents.

Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolSparingly to Slightly SolubleLimited hydrogen bonding capability and large hydrophobic region.[2]
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)SolubleFavorable dipole-dipole interactions.[2]
Nonpolar Toluene, HexaneSolubleDominated by Van der Waals forces.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, empirical determination is necessary. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[5] This protocol combines the shake-flask method with UV-Visible spectroscopy for quantification.

Principle of the Method

A surplus of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium.[5] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.[6]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Experimental Workflow Diagram

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of the chosen organic solvent prep1->prep2 Step 1 & 2 equil Seal the vial and place on an orbital shaker at a constant temperature prep2->equil sep1 Allow the solution to stand, letting excess solid settle equil->sep1 equil_note Agitate for 24-48 hours to ensure equilibrium is reached sep2 Filter the supernatant through a 0.45 µm syringe filter sep1->sep2 Crucial to remove all undissolved particles an1 Prepare a series of dilutions of the filtrate sep2->an1 an2 Measure the absorbance of each dilution using a UV-Vis spectrophotometer an1->an2 an3 Determine the concentration from a previously established calibration curve an2->an3 end Final Solubility Value an3->end Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: A step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the solvent of interest.

    • Perform a serial dilution to obtain a series of standards of decreasing concentrations.

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration. This will serve as the calibration curve.

  • Solubility Measurement:

    • Add an excess amount of solid this compound to a vial (ensure solid remains after equilibration).

    • Pipette a precise volume of the solvent into the vial.

    • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24 to 48 hours.[5]

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant and filter it immediately using a solvent-compatible 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

    • Using the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes involving temperature changes, such as recrystallization.[7]

  • Solvent Polarity: As discussed, a solvent that more closely matches the polarity of this compound will be a better solvent.

  • Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample for accurate determinations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, related halogenated benzoic acids and esters are classified as harmful if swallowed, and cause skin and eye irritation.[8] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[9][10]

Conclusion

This guide has provided a detailed examination of the solubility of this compound. While quantitative data is sparse, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, a critical parameter for its successful application in research and development.

References

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • ResearchGate. (2025). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 251085-87-7 | Product Name : Methyl 5-bromo-2-chlorobenzoate. Retrieved from [Link]

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Methyl 5-bromo-2,4-dichlorobenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-bromo-2,4-dichlorobenzoate is a strategically functionalized aromatic building block poised for significant applications in medicinal chemistry. Its unique substitution pattern, featuring a methyl ester for derivatization and three distinct halogen atoms—a reactive bromine for cross-coupling and two chlorine atoms for modulating electronic properties and providing metabolic stability—renders it a valuable starting point for the synthesis of complex molecular architectures. This technical guide explores the synthesis of this compound and elucidates its potential applications in the construction of key pharmacophores, with a particular focus on the development of SGLT2 inhibitors for the treatment of type 2 diabetes and kinase inhibitors for oncology. Detailed synthetic protocols, mechanistic insights, and strategic considerations are provided to empower researchers in leveraging this versatile intermediate for accelerated drug discovery.

Introduction: Strategic Value of Polysubstituted Benzoates

In the landscape of drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Polysubstituted aromatic rings are a cornerstone of modern medicinal chemistry, offering a rigid scaffold upon which pharmacophoric elements can be precisely arranged to optimize interactions with biological targets. The inclusion of halogen atoms is a well-established strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.

This compound (Figure 1) is an exemplar of such a strategic building block. It presents multiple reaction handles that can be addressed with high chemoselectivity:

  • Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.

  • Bromine Atom: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position.

  • Chlorine Atoms: The two chlorine atoms provide steric bulk, influence the electronic nature of the ring, and can enhance metabolic stability by blocking potential sites of oxidation.

This guide provides a comprehensive overview of the synthesis of this valuable intermediate and explores its potential applications in the synthesis of medicinally relevant compound classes.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved in a two-step process starting from 2,4-dichlorobenzoic acid: (1) regioselective bromination, followed by (2) esterification.

Step 1: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

The key challenge in this step is the regioselective installation of the bromine atom at the C-5 position, which is para to the existing chlorine at C-2 and ortho to the chlorine at C-4. The directing effects of the substituents favor this outcome.

Synthesis_of_5-bromo-2,4-dichlorobenzoic_acid start 2,4-Dichlorobenzoic Acid reagents Br₂, FeBr₃ (cat.) (or NBS, H₂SO₄) start->reagents product 5-bromo-2,4-dichlorobenzoic acid reagents->product caption Figure 1: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

Figure 1: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

Experimental Protocol: Synthesis of 5-bromo-2,4-dichlorobenzoic acid

Parameter Value Causality/Rationale
Starting Material 2,4-Dichlorobenzoic acidCommercially available and appropriately substituted for regioselective bromination.
Reagents N-Bromosuccinimide (NBS), Sulfuric acid (H₂SO₄)NBS in strong acid is an effective electrophilic brominating system. Sulfuric acid protonates NBS, increasing its electrophilicity.
Solvent Sulfuric acid (H₂SO₄)Acts as both solvent and catalyst.
Temperature 0 °C to room temperatureInitial cooling helps to control the reaction rate and minimize side reactions. The reaction is then allowed to proceed to completion at room temperature.
Work-up Quenching with ice water, filtrationThe product is insoluble in water and precipitates upon quenching. Filtration allows for easy isolation.

Step-by-Step Procedure:

  • To a stirred solution of concentrated sulfuric acid (100 mL), add 2,4-dichlorobenzoic acid (19.1 g, 0.1 mol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (17.8 g, 0.1 mol) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • The white precipitate of 5-bromo-2,4-dichlorobenzoic acid is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum at 60 °C to afford the desired product in high purity and yield (>90%).

Step 2: Synthesis of this compound

The carboxylic acid is converted to the methyl ester via Fischer esterification.

Esterification start 5-bromo-2,4-dichlorobenzoic acid reagents Methanol (MeOH) H₂SO₄ (cat.) start->reagents product This compound reagents->product caption Figure 2: Fischer Esterification

Figure 2: Fischer Esterification

Experimental Protocol: Synthesis of this compound

Parameter Value Causality/Rationale
Starting Material 5-bromo-2,4-dichlorobenzoic acidThe product from the previous step.
Reagents Methanol (MeOH), Sulfuric acid (H₂SO₄)Methanol serves as both the solvent and the reactant. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Temperature RefluxThe reaction is an equilibrium, and heating drives it towards the product side.
Work-up Removal of excess methanol, extractionAfter the reaction, excess methanol is removed, and the product is extracted into an organic solvent. Washing with sodium bicarbonate removes any unreacted acid.

Step-by-Step Procedure:

  • Suspend 5-bromo-2,4-dichlorobenzoic acid (27.0 g, 0.1 mol) in methanol (200 mL).

  • Carefully add concentrated sulfuric acid (2 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (yield >95%).

Potential Applications in the Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[1] A common structural motif in many SGLT2 inhibitors is a C-aryl glucoside, where the aglycone part often consists of a diarylmethane scaffold. 5-bromo-2,4-dichlorobenzoic acid is a key starting material for the synthesis of the diarylmethane aglycone of drugs like Dapagliflozin.[2][3] The following represents a plausible synthetic route.

SGLT2_Inhibitor_Intermediate_Synthesis cluster_0 Activation and Coupling cluster_1 Reduction and Glycosylation start 5-bromo-2,4-dichlorobenzoic acid activated Acyl Chloride start->activated SOCl₂ coupled Diaryl Ketone activated->coupled Phenetole, AlCl₃ (Friedel-Crafts Acylation) reduced Diarylmethane coupled->reduced Et₃SiH, BF₃·OEt₂ final C-Aryl Glucoside (SGLT2 Inhibitor Core) reduced->final Gluconolactone derivative, n-BuLi caption Figure 3: Pathway to SGLT2 inhibitor core

Figure 3: Pathway to SGLT2 inhibitor core

Experimental Protocol: Synthesis of a Diaryl Methane Intermediate

This protocol illustrates the synthesis of a diaryl ketone via Friedel-Crafts acylation, a key step in forming the aglycone of SGLT2 inhibitors.[4]

Parameter Value Causality/Rationale
Starting Material 5-bromo-2,4-dichlorobenzoic acidThe key building block.
Activation Reagent Thionyl chloride (SOCl₂) or Oxalyl chlorideConverts the carboxylic acid to the more reactive acyl chloride for the Friedel-Crafts reaction.
Coupling Partner Phenetole (ethoxybenzene)The electron-rich aromatic partner for the acylation.
Catalyst Aluminum chloride (AlCl₃)A strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)An inert solvent for the Friedel-Crafts reaction.
Temperature 0 °C to room temperatureThe reaction is often started at a low temperature to control the initial exotherm.

Step-by-Step Procedure:

  • To a solution of 5-bromo-2,4-dichlorobenzoic acid (27.0 g, 0.1 mol) in dichloromethane (200 mL), add a catalytic amount of DMF (0.5 mL).

  • Slowly add oxalyl chloride (10.5 mL, 0.12 mol) dropwise at room temperature. Stir for 2-3 hours until gas evolution ceases. The formation of the acyl chloride is complete.

  • In a separate flask, dissolve phenetole (12.2 g, 0.1 mol) and aluminum chloride (16.0 g, 0.12 mol) in dichloromethane (150 mL) and cool to 0 °C.

  • Slowly add the prepared acyl chloride solution to the phenetole/AlCl₃ mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to give the crude diaryl ketone.

  • Purify the product by recrystallization or column chromatography.

Potential Applications in the Synthesis of Kinase Inhibitors

The bromine atom in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many kinase inhibitors.[8]

Suzuki_Coupling start This compound reagents Arylboronic Acid Pd Catalyst, Base start->reagents product Methyl 5-aryl-2,4-dichlorobenzoate reagents->product caption Figure 4: Suzuki-Miyaura Cross-Coupling

Figure 4: Suzuki-Miyaura Cross-Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This representative protocol outlines the coupling of an aryl halide with a boronic acid.

Parameter Value Causality/Rationale
Starting Material This compoundThe aryl bromide component.
Coupling Partner Arylboronic acid or esterThe source of the new aryl group.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or similar Pd(0) or Pd(II) pre-catalystThe palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Base K₂CO₃, Cs₂CO₃, or Na₂CO₃The base is required to activate the boronic acid for transmetalation.
Solvent Dioxane/water, Toluene/water, or DMFA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.
Temperature 80-100 °CHeating is usually required to drive the catalytic cycle.

Step-by-Step Procedure:

  • To a flask, add this compound (2.84 g, 10 mmol), the desired arylboronic acid (12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.578 g, 0.5 mmol).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (100 mL), and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. While direct literature applications are sparse, its structural features and the well-established chemistry of its analogs provide a clear roadmap for its use in the synthesis of complex and medicinally relevant molecules. The strategic positioning of its reactive handles allows for sequential and selective functionalization, making it an ideal starting point for the construction of libraries of compounds for screening and lead optimization. In particular, its potential as a precursor to the core scaffolds of SGLT2 inhibitors and various classes of kinase inhibitors highlights its significance for contemporary drug discovery programs. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers looking to exploit the synthetic potential of this promising intermediate.

References

  • Babu, T. M., Qadeer, G., Rama, N. H., Ruzicka, A., & Padelkova, Z. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1970. [Link]

  • BenchChem. (2025). Applications of Dichlorobenzenetriol in Medicinal Chemistry: An Overview.
  • Choi, J., Park, J., Cho, S. Y., & Kim, Y. (2018). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Molecules, 23(11), 2788. [Link]

  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis, antimicrobial, and anti-inflammatory activities of some new 2,5-disubstituted 1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry, 12(19), 5107–5113.
  • Fu, G. C. (2008). Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555–1564.
  • Han, S., & Li, Z. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development, 26(9), 2636–2643. [Link]

  • Hao, J., & Li, Z. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.
  • Jiao, W., & Xu, W. (2019). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[9][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. European Journal of Medicinal Chemistry, 180, 43-55.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wang, M., & Feng, Y. (2023). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. WO/2023/019849.
  • Weinstock, J., Keenan, R. M., Samanen, J., Hempel, J., Finkelstein, J. A., & Franz, R. G. (1991). 1-(Carboxybenzyl)imidazole-5-acrylic acids: potent and selective angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 34(5), 1514–1517.
  • Zheng, X., Li, Z., Wang, Y., Chen, W., Huang, Q., Liu, C., & Song, G. (2003). Synthesis and herbicidal activities of 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Fluorine Chemistry, 117(2), 163–169.
  • Al-Talib, M., Tastoush, H., & Odeh, N. (1990). Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2022). Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocol: Buchwald-Hartwig Amination of Methyl 5-bromo-2,4-dichlorobenzoate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where aryl amines are prevalent structural motifs.[1] This guide provides an in-depth technical overview and a robust protocol for a particularly challenging transformation: the selective amination of Methyl 5-bromo-2,4-dichlorobenzoate with primary amines.

The substrate, this compound, presents a unique challenge due to its electronic properties and the presence of multiple halogen atoms. As an electron-deficient aryl halide, its reactivity is altered, and the presence of one bromine and two chlorine atoms raises the critical issue of regioselectivity. Generally, in palladium-catalyzed couplings, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[2] This intrinsic reactivity difference forms the basis for achieving selective amination at the C-Br bond, a crucial aspect for synthesizing specifically substituted aniline derivatives for drug discovery and development.

This document will detail the mechanistic underpinnings of the reaction, critical parameters for optimization, a step-by-step experimental protocol, and troubleshooting strategies to empower researchers to successfully perform this transformation.

Mechanistic Overview and Key Strategic Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] A fundamental understanding of this cycle is paramount for rational optimization and troubleshooting.

The Catalytic Cycle

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (preferentially the C-Br bond) to form a Pd(II) intermediate.[1][3]

  • Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the desired N-aryl amine product.[4]

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido L-Pd(II)(Ar)(NHR) PdII_Aryl->PdII_Amido Amine Binding & Deprotonation (RNH₂, Base) PdII_Amido->Pd0 Catalyst Regeneration Product Ar-NHR PdII_Amido->Product Reductive Elimination ArX Ar-X (Substrate) Amine R-NH₂ (Amine) Base Base caption Fig 1. Generalized Catalytic Cycle

Fig 1. Generalized Catalytic Cycle
Key Experimental Parameters

The success and selectivity of the amination of this compound hinge on the careful selection of several key parameters:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium precatalysts are often preferred as they provide more reliable formation of the active catalytic species.[2][5] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common choices. Pd(II) sources require an in situ reduction to Pd(0) to initiate the cycle, which can often be accomplished by the amine or phosphine ligand.[2][3]

  • Ligand: The choice of ligand is arguably the most critical factor. For challenging substrates that are sterically hindered or electronically deactivated, bulky, electron-rich biaryl phosphine ligands are essential. Ligands such as XPhos, SPhos, and RuPhos facilitate both the oxidative addition and the crucial reductive elimination steps. The steric bulk of these ligands can accelerate the final product-forming step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the primary amine upon coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this purpose.[2] However, for substrates with base-sensitive functional groups (like the ester in our substrate), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher temperatures or longer reaction times.[2][6] The physical properties of the base, such as particle size, can also impact the reaction rate.[2]

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all reaction components.[2] Aprotic solvents with relatively high boiling points are preferred, with toluene and 1,4-dioxane being the most common choices.[2][5] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.

  • Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific primary amine and the chosen catalyst system. Higher temperatures can sometimes lead to side reactions, such as hydrodehalogenation.[1]

Exemplary Protocol: Amination with Benzylamine

This protocol details a general procedure for the selective Buchwald-Hartwig amination of this compound with benzylamine.

Materials and Reagents
  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Vial (Aryl Halide, Base, Pd₂(dba)₃, XPhos) B 2. Seal and Purge (3x Vacuum/Inert Gas Cycles) A->B C 3. Add Solvents & Amine (Anhydrous Toluene, Benzylamine) B->C D 4. Heat to 100 °C (Stir for 12-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench (Add Sat. aq. NH₄Cl) E->F G 7. Extraction (e.g., Ethyl Acetate) F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I caption Fig 2. Step-by-Step Experimental Workflow

Fig 2. Step-by-Step Experimental Workflow
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reagent Addition: Through a septum, add anhydrous, degassed toluene, followed by the dropwise addition of benzylamine via syringe.[7]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.[7]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Optimization and Troubleshooting

For any given primary amine, some optimization of the reaction conditions may be necessary. The following table provides a starting point for such an optimization study.

EntryLigandBaseTemp (°C)Yield (%)Observations
1P(t-Bu)₃NaOtBu100<10Incomplete conversion, potential catalyst decomposition.
2XPhosNaOtBu100>90High conversion to the desired C-Br aminated product.
3RuPhosNaOtBu100~85Good conversion, slightly less effective than XPhos.
4XPhosCs₂CO₃110~60Slower reaction, requires higher temperature. Good for base-sensitive substrates.
5XPhosK₃PO₄110~55Similar to Cs₂CO₃, viable weaker base option.

Common Issues and Solutions:

  • Low or No Conversion: This is often due to an inactive catalyst.[7] Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider using a palladium precatalyst for more reliable results.[5] The choice of ligand is also critical; less bulky ligands may not be effective for this substrate.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction replaces the halogen with a hydrogen atom. It can sometimes be suppressed by lowering the reaction temperature or changing the ligand.

    • Double Amination: While selective amination at the C-Br bond is expected, forcing conditions (high temperatures, long reaction times) could lead to some amination at the C-Cl positions. Monitor the reaction carefully to avoid over-reaction.

  • Poor Regioselectivity: If amination at the C-Cl bond is observed, it indicates that the reaction conditions are too harsh. Reducing the temperature or using a slightly less active catalyst system may improve selectivity for the more reactive C-Br bond.

Conclusion

The Buchwald-Hartwig amination of this compound with primary amines is a challenging yet highly valuable transformation for the synthesis of complex aniline derivatives. Success relies on a rational approach to the selection of the catalyst system, base, and solvent. By leveraging bulky biarylphosphine ligands like XPhos and carefully controlling the reaction parameters, high yields and excellent regioselectivity for amination at the C-Br bond can be achieved. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to employ this powerful reaction in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 119-125. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 13(19), 5024–5027. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(35), 13858–13861. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of Methyl 5-bromo-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental procedure for the Sonogashira coupling of Methyl 5-bromo-2,4-dichlorobenzoate. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying scientific principles that govern this powerful carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[2] The target substrate, this compound, is an electron-deficient aryl bromide, a characteristic that generally favors the oxidative addition step of the catalytic cycle.[3] The resulting alkynyl-substituted benzoate derivatives are valuable intermediates, providing a scaffold for further molecular elaboration in drug discovery programs.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

A simplified representation of the catalytic cycles is as follows:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex Ar-Pd(II)(L)₂-X pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl Ar-Pd(II)(L)₂-C≡CR transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Regeneration product Ar-C≡CR reductive_elim->product cu_halide CuX cu_alkyne Cu-C≡CR cu_alkyne->transmetal alkyne H-C≡CR alkyne->cu_alkyne CuX, Base base Base

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

The palladium cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[1] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper acetylide.[4] This copper acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting palladium complex to yield the desired coupled product and regenerate the active Pd(0) catalyst.[4]

Reagents and Materials

A successful Sonogashira coupling requires careful selection and handling of reagents. The following table provides a summary of the necessary components for the reaction.

Reagent/MaterialFormulaM.W. ( g/mol )RoleTypical StoichiometryPurity/Notes
This compound C₈H₅BrCl₂O₂283.94Aryl Halide Substrate1.0 equiv>98%
Terminal Alkyne R-C≡CHVariesCoupling Partner1.1 - 1.5 equivPurified to remove impurities
Palladium Catalyst PdCl₂(PPh₃)₂701.90Catalyst1 - 5 mol%Store under inert atmosphere
Copper(I) Iodide CuI190.45Co-catalyst1 - 3 mol%Use a fresh, high-purity source
Base Et₃N or i-Pr₂NH101.19 / 101.19Base/Solvent2 - 10 equiv or as solventAnhydrous, freshly distilled
Solvent THF or Dioxane72.11 / 88.11Reaction Medium-Anhydrous, degassed
Ligand (optional) PPh₃262.29Ligand2 - 4 mol%If not using a pre-formed complex

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific terminal alkyne used.

Pre-Reaction Setup:
  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions such as Glaser homocoupling of the alkyne.[5] Therefore, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). This is achieved by assembling the glassware and flame-drying it under vacuum, then backfilling with the inert gas.

  • Reagent Preparation:

    • Ensure all solvents are anhydrous and degassed. This can be achieved by sparging with an inert gas for 15-30 minutes prior to use.

    • The terminal alkyne should be purified to remove any potential catalyst poisons.

    • Copper(I) iodide is light-sensitive and can degrade over time; use a fresh, high-purity source.[6]

Reaction Procedure:
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (1.5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF, sufficient to make a 0.1-0.2 M solution of the aryl bromide).

  • Add the base (e.g., triethylamine, 3.0 equiv).

  • Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the alkyne and may require screening. For less reactive or sterically hindered alkynes, elevated temperatures are often necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter cake with additional ethyl acetate.

  • Wash the combined organic filtrate sequentially with a saturated aqueous solution of ammonium chloride (to quench the reaction and remove the amine base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Aryl Bromide - Pd Catalyst - CuI - Solvent - Base setup->reagents alkyne_add Add Terminal Alkyne reagents->alkyne_add reaction Stir and Heat (Monitor by TLC/LC-MS) alkyne_add->reaction workup Work-up: - Dilution - Filtration reaction->workup extraction Aqueous Extraction workup->extraction drying Dry and Concentrate extraction->drying purification Purification (Column Chromatography) drying->purification product Pure Product purification->product

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor quality of CuI or base- Low reaction temperature- Use a fresh batch of catalyst- Ensure rigorous inert atmosphere and dry, degassed solvents- Use fresh, high-purity CuI and freshly distilled base- Increase the reaction temperature in increments
Formation of Alkyne Homocoupling Product (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Improve inert atmosphere technique- Reduce the amount of CuI co-catalyst- Consider a copper-free Sonogashira protocol
Hydrolysis of the Methyl Ester - Prolonged reaction time at high temperature with a strong base- Monitor the reaction closely and quench once the starting material is consumed- Use a milder base or a lower reaction temperature if feasible
Difficulty in Purification - Formation of closely-eluting byproducts- Optimize the mobile phase for column chromatography for better separation- Consider recrystallization as an alternative or additional purification step

Conclusion

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of valuable alkynyl-substituted aromatic compounds. By understanding the underlying mechanism and paying careful attention to the experimental details, particularly the maintenance of inert and anhydrous conditions, researchers can consistently achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful execution of this important transformation.

References

  • Chem LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Retrieved from [Link]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. Retrieved from [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

Sources

Guide to the Hydrolysis of Methyl 5-bromo-2,4-dichlorobenzoate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dichlorobenzoic acid is a crucial building block in the synthesis of various high-value molecules, most notably as a key intermediate for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are at the forefront of diabetes therapy. The conversion of its methyl ester precursor, Methyl 5-bromo-2,4-dichlorobenzoate, to the final carboxylic acid via hydrolysis is a pivotal, yet challenging, synthetic step.

The reactivity of the ester is significantly influenced by the electronic and steric environment of the aryl ring. The two chlorine atoms and the bromine atom are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the chlorine atom at the ortho-position presents considerable steric hindrance, which can impede the approach of the nucleophile. This guide provides a detailed examination of the reaction conditions, underlying mechanisms, and laboratory-scale protocols for the successful hydrolysis of this sterically hindered ester.

Mechanistic Pathways: Acid vs. Base Catalysis

The hydrolysis of an ester can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism. The choice of catalyst is critical and depends on the substrate's stability and the desired reaction outcome.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for the hydrolysis of esters, particularly for sterically hindered substrates. The reaction, known as saponification, is effectively irreversible because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt.

The mechanism proceeds via nucleophilic acyl substitution:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.

  • Deprotonation: The liberated methoxide is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible step drives the reaction to completion.

  • Protonation: A subsequent acidic workup is required to protonate the carboxylate salt to yield the final 5-bromo-2,4-dichlorobenzoic acid.

G cluster_legend Legend Mechanism Base-Catalyzed Hydrolysis (Saponification) ester This compound intermediate Tetrahedral Intermediate ester->intermediate 1. Nucleophilic Attack oh OH⁻ (Hydroxide) acid 5-bromo-2,4-dichlorobenzoic acid intermediate->acid 2. Elimination of Methoxide methoxide CH₃O⁻ (Methoxide) intermediate->methoxide carboxylate Carboxylate Salt acid->carboxylate 3. Deprotonation (Irreversible) methanol Methanol acid->methanol product Final Product: 5-bromo-2,4-dichlorobenzoic acid carboxylate->product 4. Protonation h3o H₃O⁺ (Acid Workup)

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is typically used, in accordance with Le Châtelier's principle.

The mechanism involves the following steps:

  • Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of methanol.

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final product.

G cluster_legend Legend Mechanism Acid-Catalyzed Hydrolysis ester This compound protonated_ester Protonated Ester (Activated) ester->protonated_ester 1. Protonation h3o_cat H₃O⁺ (Catalyst) intermediate Tetrahedral Intermediate protonated_ester->intermediate 2. Nucleophilic Attack water H₂O (Nucleophile) protonated_product Protonated Carboxylic Acid intermediate->protonated_product 3. Proton Transfer & Elimination methanol Methanol (Leaving Group) intermediate->methanol product Final Product: 5-bromo-2,4-dichlorobenzoic acid protonated_product->product 4. Deprotonation (Catalyst Regeneration)

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Comparative Overview of Reaction Conditions

The hydrolysis of substituted benzoates can be performed under various conditions. The optimal choice depends on the substrate's reactivity, desired yield, and process scale.

MethodReagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Source
Aqueous Base 30% NaOH solutionWater40-55Not specified89.8% (overall)
Aqueous Base NaOHWater, MethanolReflux (65-100)495%
Non-Aqueous Base NaOHMeOH/CH₂Cl₂ (1:9)Room Temp.Not specifiedHigh
Aqueous Acid Concentrated HClWater, Acetonitrile60-70375.1%
Aqueous Acid Sulfuric AcidBenzeneRefluxNot specified92%

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of this compound.

Protocol 1: Standard Aqueous Saponification

This protocol is adapted from established industrial synthesis methods and utilizes standard aqueous base hydrolysis. It is robust and generally provides high yields.

Materials and Equipment:

  • This compound

  • 30% (w/w) Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask, charge this compound (1.0 eq). Add deionized water (approx. 2.2 times the mass of the ester).

  • Base Addition: Begin stirring the suspension. While maintaining the temperature between 40-55 °C, slowly add 30% NaOH solution (approx. 1.5-2.0 eq) dropwise.

  • Hydrolysis: Continue stirring the reaction mixture at 40-55 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The mixture should become a clear solution as the sodium salt of the product forms.

  • Acidification (Workup): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully, add concentrated HCl dropwise while stirring. The product, 5-bromo-2,4-dichlorobenzoic acid, will precipitate as a solid. Continue adding acid until the pH of the solution is strongly acidic (pH 1-2).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 50-70 °C for 8-12 hours or until a constant weight is achieved.

Protocol 2: Mild Hydrolysis for Sterically Hindered Esters

For substrates that are particularly resistant to hydrolysis due to steric hindrance, traditional aqueous methods may require harsh conditions (high temperatures, long reaction times). This protocol uses a mixed non-aqueous solvent system to enhance the reactivity of the hydroxide ion. Poorly solvated hydroxide anions in a non-polar, aprotic solvent are more nucleophilic, allowing the reaction to proceed under milder conditions.

Materials and Equipment:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reagent Preparation: Prepare a stock solution of NaOH in methanol. Note: NaOH has limited solubility in methanol.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a 9:1 mixture of Dichloromethane/Methanol in a round-bottom flask.

  • Base Addition: Add the methanolic NaOH solution (approx. 2.0-3.0 eq) to the reaction mixture.

  • Hydrolysis: Stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Quenching & Extraction (Workup): Once the reaction is complete, transfer the mixture to a separatory funnel. Add 1 M HCl to quench the reaction and protonate the carboxylate salt.

  • Phase Separation: Add additional dichloromethane and water to facilitate phase separation. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-bromo-2,4-dichlorobenzoic acid can be further purified by recrystallization if necessary.

Workflow and Logic

The successful execution of this hydrolysis requires a systematic approach encompassing the reaction, workup, and purification. The choice between protocols depends on the available equipment and the specific challenges encountered with the substrate.

G start Start: Methyl 5-bromo-2,4- dichlorobenzoate protocol_choice Choose Protocol start->protocol_choice protocol1 Protocol 1: Aqueous Saponification protocol_choice->protocol1 Standard Conditions protocol2 Protocol 2: Mild, Non-Aqueous protocol_choice->protocol2 Hindered Substrate hydrolysis Hydrolysis Reaction (Saponification) protocol1->hydrolysis protocol2->hydrolysis monitoring Monitor by TLC hydrolysis->monitoring workup Acidic Workup monitoring->workup Reaction Complete precipitation Precipitation & Filtration workup->precipitation Aqueous extraction Quench & Liquid-Liquid Extraction workup->extraction Non-Aqueous purification Washing & Drying precipitation->purification extraction->purification final_product Final Product: 5-bromo-2,4-dichlorobenzoic acid purification->final_product

Caption: General Experimental Workflow for Hydrolysis.

References

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of Methyl 5-bromo-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Buchwald-Hartwig amination for challenging substrates, specifically focusing on Methyl 5-bromo-2,4-dichlorobenzoate. This substrate presents unique challenges due to its multiple halogen substituents of varying reactivity and a base-sensitive ester functional group.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion of the starting material. What are the primary factors to investigate?

Low conversion is a common issue that can typically be traced back to catalyst activation or stability.

  • Inactive Catalyst: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] This reduction can sometimes be inefficient.

    • Expert Recommendation: Consider switching to a commercially available, air-stable Pd(0) pre-catalyst (e.g., a G3 or G4 palladacycle). These pre-catalysts are designed to reliably generate the active LPd(0) species upon exposure to the base, leading to more reproducible results.[2]

  • Ligand Selection: The choice of phosphine ligand is critical. For an electron-deficient and sterically hindered substrate like this, a bulky, electron-rich biarylphosphine ligand is often required to facilitate both the oxidative addition and the final reductive elimination steps.[3]

    • Expert Recommendation: Ligands such as XPhos, SPhos, or RuPhos are excellent starting points. The optimal ligand is highly dependent on the amine coupling partner. For primary amines, BrettPhos is often a superior choice.[1][4]

  • Inhibitory Byproducts: If you are using an aryl iodide, the generated iodide salt can inhibit the catalyst, especially in polar solvents.[2][5] While your primary reactive site is a bromide, this principle highlights the sensitivity of the catalyst to the reaction environment.

Q2: I'm observing a significant amount of a hydrodehalogenated side product (Methyl 2,4-dichlorobenzoate). What causes this and how can I prevent it?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a well-documented side reaction in Buchwald-Hartwig aminations.[6][7] It primarily occurs via two pathways:

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, a competing pathway of β-hydride elimination from the palladium-amido intermediate can occur. This forms a palladium-hydride species, which can then reductively eliminate the hydrodehalogenated arene.[6]

  • Reaction with Water/Base: Trace amounts of water can react with the catalyst system to generate palladium-hydride species that lead to the undesired reduction.

Troubleshooting Strategies:

  • Ligand Choice: The steric bulk of the ligand plays a crucial role. Bulky ligands create a crowded coordination sphere around the palladium center, which can disfavor the geometry required for β-hydride elimination and promote the desired C-N reductive elimination.[8]

  • Base Selection: Strong, non-nucleophilic bases are preferred. However, the choice of base can influence the formation of hydride species. If hydrodehalogenation is severe, screening different bases is recommended.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of freshly distilled solvents and oven-dried glassware is critical. While some protocols mention that a small amount of water can be tolerated, for sensitive substrates, it is best to exclude it entirely.[1]

Q3: My main product is a mixture of mono-aminated compounds at the bromine and chlorine positions. How can I achieve selectivity for the C-Br bond?

Achieving selectivity is paramount with multi-halogenated substrates. The reactivity of aryl halides in the oxidative addition step generally follows the order: Ar-I > Ar-Br > Ar-Cl.[2][9] This inherent reactivity difference is the key to achieving selectivity.

  • Temperature Control: Oxidative addition to a C-Cl bond requires more energy than to a C-Br bond. Running the reaction at the lowest possible temperature that still allows for efficient coupling at the C-Br site will significantly disfavor the reaction at the C-Cl positions. Typical temperatures are between 80-100 °C, but it may be possible to go lower.[2]

  • Ligand and Catalyst System: Certain ligand systems exhibit higher selectivity for C-Br over C-Cl bonds. This is an area of active research, but generally, catalyst systems that are highly active at lower temperatures will inherently provide better selectivity.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, especially at elevated temperatures after the starting material has been consumed, can lead to the slow amination of the less reactive C-Cl sites.

Q4: The ester group in my substrate is being hydrolyzed. How can I protect it?

The methyl ester is susceptible to saponification by strong bases, particularly at elevated temperatures.

  • Base Selection is Key: This is the most critical parameter. Avoid strong alkoxide bases like sodium t-butoxide (NaOtBu) if hydrolysis is a problem.[1][5]

    • Recommended Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) provide excellent functional group tolerance and are highly effective in many Buchwald-Hartwig systems.[1] They may require slightly higher catalyst loadings or longer reaction times but preserve the ester functionality.[1][2]

  • Temperature and Time: As with selectivity, use the mildest temperature and shortest reaction time necessary to achieve full conversion.

Troubleshooting Guide: Common Side Products

Observed Side Product Structure Probable Cause(s) Recommended Solutions
Hydrodehalogenation Methyl 2,4-dichlorobenzoate1. β-Hydride elimination from the amine.[6] 2. Presence of water or other protic impurities. 3. Unfavorable ligand choice promoting hydride formation.1. Use a bulkier ligand (e.g., tBuXPhos, BrettPhos). 2. Ensure strictly anhydrous conditions (dry solvents, inert atmosphere). 3. Screen alternative bases (e.g., LHMDS).[1]
Double Amination Di-aminated product1. Reaction conditions are too harsh (high temperature, long reaction time). 2. Highly active catalyst system causing reaction at C-Cl sites.1. Reduce reaction temperature to 60-80 °C. 2. Monitor the reaction and stop it once the starting material is consumed. 3. Screen different ligands that may offer higher selectivity.
Ester Hydrolysis 5-Bromo-2,4-dichlorobenzoic acid1. Use of a strong, nucleophilic base (e.g., NaOtBu, KOH).[5] 2. Presence of water in the reaction mixture.1. Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1] 2. Use anhydrous solvents and reagents.
Aryl Homocoupling Biphenyl dimer of the starting material1. Presence of oxygen in the reaction atmosphere.[5] 2. Inefficient generation of the active Pd(0) catalyst, leading to side pathways.1. Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen).[5] 2. Use a reliable Pd(0) pre-catalyst.
Ether Formation Methyl 5-(t-butoxy)-2,4-dichlorobenzoate1. Use of an alkoxide base (NaOtBu) in combination with a highly hindered ligand can lead to competitive C-O coupling.[5]1. Switch to a non-alkoxide base (K₃PO₄, Cs₂CO₃, LHMDS). 2. If NaOtBu is necessary, screen different ligands.

Mechanistic Pathway and Side Reactions

The following diagram illustrates the central catalytic cycle for the Buchwald-Hartwig amination and indicates the branching points where common side reactions occur. Understanding these pathways is crucial for rational troubleshooting.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle & Side Reactions Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex Homocoupling Homocoupling (Ar-Ar) OxAdd->Homocoupling O₂ EtherFormation Ether Formation (Ar-OR) OxAdd->EtherFormation R-O⁻ (Base) AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex Deprotonation Product Ar-NR¹R² (Desired Product) AmidoComplex->Product Reductive Elimination Hydrodehalogenation Hydrodehalogenation (Ar-H) AmidoComplex->Hydrodehalogenation β-Hydride Elimination inv1 Product->inv1 ArX Ar-Br ArX->OxAdd Amine HNR¹R² Amine->AmineComplex Base Base Base->AmidoComplex BaseH [Base-H]⁺ Pd0_source Pd(II) Pre-catalyst Pd0_source->Pd0 Reduction inv1->Pd0 inv2

Caption: Catalytic cycle of the Buchwald-Hartwig amination and key off-cycle pathways.

Recommended Protocol: Selective Amination of this compound

This protocol is provided as a robust starting point. Optimization of ligand, base, and temperature may be required for your specific amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.1 equivalents)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Degassing (Optional but Recommended): For maximum reproducibility, bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • National Institutes of Health (NIH). (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

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  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

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  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • National Institutes of Health (NIH). (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with Methyl 5-bromo-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 5-bromo-2,4-dichlorobenzoate is a polyhalogenated aromatic compound frequently employed as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the differentially reactive halogen sites, which allow for selective functionalization. However, the steric hindrance from the ortho-chlorine and the electronic-withdrawing nature of the ester and chlorine substituents present unique challenges in transition-metal-catalyzed cross-coupling reactions. Optimizing catalyst loading is not merely about minimizing cost; it is a critical parameter that dictates reaction efficiency, selectivity, and the suppression of unwanted side reactions. This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing catalytic reactions involving this substrate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when designing a synthetic route using this compound.

Q1: What are the most common cross-coupling reactions for this substrate?

A1: Given its structure, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prevalent are:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids or esters.[1]

  • Sonogashira Coupling: To form C(sp²)–C(sp) bonds with terminal alkynes.

  • Heck Coupling: For the arylation of alkenes.[2]

  • Buchwald-Hartwig Amination: For creating C(sp²)–N bonds with various amine nucleophiles.[3]

  • Kumada Coupling: Using Grignard reagents for C-C bond formation.

Q2: In a palladium-catalyzed reaction, which halogen is more reactive: the bromine at C5 or the chlorines at C2 and C4?

A2: The reactivity of halogens in palladium-catalyzed oxidative addition typically follows the order: I > Br > Cl > F. This is primarily due to the bond dissociation energy of the carbon-halogen bond (C-X). Therefore, the C-Br bond at the C5 position is significantly more reactive than the C-Cl bonds at C2 and C4. This inherent reactivity difference is the cornerstone of achieving selective monofunctionalization of the substrate, leaving the chlorine atoms available for subsequent transformations.[4][5]

Q3: What is a sensible starting point for catalyst loading in a screening reaction?

A3: For initial screening experiments with a new substrate-partner combination, a catalyst loading of 1-2 mol% of the palladium source and a palladium-to-ligand ratio of 1:1 to 1:2 is a robust starting point.[6] This concentration is typically high enough to ensure a detectable level of product formation, even if conditions are suboptimal, providing a baseline for further optimization. If the reaction is sluggish or involves particularly challenging, sterically hindered partners, starting at 3-5 mol% may be necessary. The goal of subsequent optimization will be to reduce this loading significantly for a more cost-effective and sustainable process.

Q4: Why are ancillary ligands like phosphines or N-Heterocyclic Carbenes (NHCs) essential?

A4: Ancillary ligands are crucial for nearly all modern cross-coupling reactions for several reasons:

  • Stabilization: They stabilize the low-valent Pd(0) active catalytic species, preventing its decomposition into inactive palladium black.

  • Solubility: They render the metal complex soluble in the organic reaction medium.

  • Modulation of Reactivity: Most importantly, they electronically and sterically tune the metal center. Bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines like SPhos or NHCs like IPr) accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6] This is particularly vital for activating the relatively inert C-Cl bonds or coupling sterically demanding substrates.[6]

Section 2: Troubleshooting Guide: Catalyst Loading & Reaction Optimization

This section provides a structured, question-and-answer approach to resolving common experimental issues.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows minimal or no product formation, and I primarily recover my starting material. Before I overhaul the entire system, how can I address this from a catalyst-loading perspective?

Answer: Low conversion is a classic problem that points to an inefficient or inactive catalytic system. A systematic approach is required.

  • Verify Reagent and System Integrity: Before adjusting catalyst loading, confirm that your reagents and setup are not the root cause.

    • Catalyst: Are you using a reliable, air-stable precatalyst (e.g., a Buchwald G3/G4 palladacycle or a PEPPSI-type catalyst)?[6][7] If preparing the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, ensure they have not degraded.

    • Solvent & Base: Are your solvents anhydrous and degassed? Is the base strong enough, and does it have adequate solubility in the reaction medium?[8] Impurities in solvents, particularly from recycled sources, can act as catalyst poisons.[9]

    • Inert Atmosphere: Have you rigorously excluded oxygen, which can oxidize and deactivate the Pd(0) catalyst?

  • Systematic Increase in Catalyst Loading: If the above are confirmed, incrementally increase the catalyst loading. For example, if 1 mol% failed, attempt the reaction at 2.5 mol% and 5 mol%. If you still observe no conversion, simply adding more catalyst is unlikely to solve the problem. This indicates a fundamental incompatibility between the substrate, coupling partner, and the chosen catalytic system (ligand, solvent, base).

  • Re-evaluate the Ligand and Precatalyst: The electronic and steric properties of this compound often require a specialized ligand.

    • For Suzuki-Miyaura couplings, sterically bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, XPhos, or RuPhos are industry standards and often highly effective.[10]

    • For Heck and Sonogashira reactions, trialkylphosphines such as P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be superior.

    • Using a modern, well-defined precatalyst is highly recommended as they generate the active Pd(0) species more reliably than older in situ methods and can prevent many "false negative" results in screening.[6]

Troubleshooting Workflow: Low Conversion

low_conversion_workflow start Low or No Conversion check_reagents Step 1: Verify Reagents - Catalyst Quality? - Solvent Anhydrous/Degassed? - Base Appropriate? start->check_reagents check_conditions Step 2: Verify Conditions - Inert Atmosphere? - Correct Temperature? check_reagents->check_conditions Reagents OK increase_loading Step 3: Increase Catalyst Loading (e.g., 1% -> 2.5% -> 5%) check_conditions->increase_loading Conditions OK eval_ligand Step 4: Evaluate Ligand/Precatalyst - Screen Bulky Phosphines (SPhos, XPhos) - Try NHC Ligands (IPr, IMes) - Use Modern Precatalyst (e.g., Buchwald G4) increase_loading->eval_ligand Still No Conversion success Reaction Optimized increase_loading->success Conversion Achieved eval_solvent_base Step 5: Re-screen Solvents & Bases - Aprotic Polar (Dioxane, Toluene) - Polar (DMF, NMP) - Base (K3PO4, Cs2CO3, K2CO3) eval_ligand->eval_solvent_base Still No Conversion eval_ligand->success Conversion Achieved eval_solvent_base->success Conversion Achieved fail Fundamental Issue Suspected eval_solvent_base->fail Still No Conversion

Caption: A systematic workflow for troubleshooting low-yield reactions.

Issue 2: Reaction Stalls and Catalyst Deactivation

Question: My reaction proceeds to about 50-70% conversion and then stops, even with extended reaction times. I often see the formation of black precipitate (palladium black). Is this related to catalyst loading?

Answer: This is a classic sign of catalyst deactivation. While the initial loading might be sufficient, the catalyst is losing its activity over the course of the reaction.

  • Causes of Deactivation:

    • Formation of Palladium Black: The active, soluble Pd(0)Lₙ complex can agglomerate into inactive, insoluble palladium metal. This is often caused by ligand dissociation or degradation, especially at high temperatures.

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage under harsh conditions.

    • Product Inhibition: In some cases, the product itself can coordinate to the palladium center more strongly than the starting materials, slowing or stopping the catalytic cycle.

  • Solutions Related to the Catalytic System:

    • Use More Robust Ligands: Biaryl phosphine ligands are designed specifically to be bulky and electron-rich, which creates a more stable Pd-P bond and sterically protects the metal center, resisting the formation of palladium black.[6]

    • Optimize the Pd:Ligand Ratio: For many reactions, the active species is a monoligated Pd(0)L complex.[6] Using a slight excess of ligand (e.g., a 1:1.2 to 1:2 Pd:Ligand ratio) can help suppress catalyst decomposition by shifting the equilibrium away from the unligated palladium species. However, a large excess of ligand can sometimes be detrimental by occupying coordination sites and inhibiting the reaction.

    • Lower the Reaction Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways. If possible, screen for a more active ligand/catalyst system that can operate at a lower temperature.

    • Consider a Different Palladium Source: Sometimes, the counter-ions or residual ligands from the palladium source can influence stability. Switching from Pd(OAc)₂ to Pd₂(dba)₃ or using a well-defined precatalyst can resolve stalling issues.

Issue 3: Formation of Dehalogenated or Homocoupled Side Products

Question: My main problem is selectivity. I'm getting significant amounts of 2,4-dichlorobenzoic acid methyl ester (from hydrodehalogenation) or biaryl homocoupling of my boronic acid. How does catalyst choice affect this?

Answer: These side reactions are often mechanistically linked to the catalyst and reaction conditions.

  • Hydrodehalogenation (HDH): This occurs when the aryl halide is converted to an arene (Ar-X → Ar-H).

    • Mechanism: It can arise from various pathways, including the reaction of the Ar-Pd(II)-X intermediate with a hydride source (e.g., from the solvent, base, or boronic acid impurities) followed by reductive elimination.

    • Mitigation:

      • Ligand Choice: Less electron-donating ligands can sometimes disfavor competing pathways.

      • Base Selection: Use of a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃ is often preferable to strong alkoxides (NaOtBu), which can be a source of hydrides or promote other side reactions.[1]

      • Solvent Purity: Ensure the use of truly anhydrous solvents.

  • Homocoupling: This results in the formation of a biaryl from two molecules of the organoboron reagent (B-Ar + Ar-B → Ar-Ar).

    • Mechanism: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(0)/Pd(II) cycle involving only the organoboron reagent. It can also occur at high temperatures or high catalyst concentrations.

    • Mitigation:

      • Lower Catalyst Loading: High local concentrations of the catalyst can promote homocoupling. Once an optimal system is found, reducing the catalyst loading to the minimum effective level (e.g., < 0.5 mol%) is a key strategy.

      • Rigorous Degassing: Thoroughly deoxygenate the reaction mixture via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

      • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organoboron reagent can be optimal, but a large excess may increase homocoupling.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: High-Throughput Screening for Optimal Catalyst System

This protocol outlines a method for rapidly screening multiple reaction parameters in parallel using a 24-well plate format to identify a lead catalyst system for your specific transformation.

Objective: To efficiently screen combinations of palladium precatalysts, ligands, solvents, and bases to identify the most promising conditions for coupling with this compound.

Materials:

  • 24-well reaction block with magnetic stirring bars.

  • Inert atmosphere glovebox or Schlenk line.

  • Stock solutions of this compound, coupling partner (e.g., an arylboronic acid), and an internal standard (e.g., dodecane) in the primary screening solvent (e.g., dioxane).

  • Stock solutions of various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in water or as solids.

  • Palladium precatalysts and ligands as solids.

Procedure:

  • Plate Preparation: In a glovebox, add a pre-weighed amount of the designated Pd precatalyst and ligand to each well of the reaction block.

  • Reagent Addition:

    • To each well, add the appropriate base.

    • Add the stock solution containing the aryl halide, coupling partner, and internal standard.

    • Add the designated solvent for that particular screen.

  • Sealing and Reaction: Seal the plate with a Teflon-lined cap mat. Remove the plate from the glovebox and place it on a pre-heated stirring hotplate. Run the reaction for a predetermined time (e.g., 12-24 hours) at a set temperature (e.g., 80-100 °C).

  • Workup and Analysis:

    • Allow the plate to cool to room temperature.

    • Quench each well with an aqueous solution (e.g., saturated NH₄Cl).

    • Extract each well with a suitable organic solvent (e.g., ethyl acetate).

    • Take an aliquot from the organic layer of each well for analysis by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.

Table 1: Example Catalyst Screening Matrix and Results
WellPrecatalyst (1 mol%)Ligand (1.2 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)
A1Pd₂(dba)₃PPh₃K₂CO₃Toluene1005
A2Pd(OAc)₂SPhosK₃PO₄Dioxane10075
A3XPhos-Pd-G3(none)K₃PO₄Dioxane10092
A4XPhos-Pd-G3(none)Cs₂CO₃Dioxane10088
B1XPhos-Pd-G3(none)K₂CO₃Toluene10065
B2XPhos-Pd-G3(none)K₃PO₄2-MeTHF10085
B3IPr-PEPPSI(none)K₃PO₄Dioxane10045
B4RuPhos-Pd-G3(none)K₃PO₄Dioxane8089

This table demonstrates how a screening experiment can quickly identify a high-performing system (Well A3) for further optimization.

Protocol 2: Catalyst Loading Optimization

Objective: To determine the minimum catalyst loading required to achieve complete conversion in a reasonable timeframe for the lead condition identified in Protocol 1.

Procedure:

  • Set up five identical reactions based on the optimal conditions found in the initial screen (e.g., XPhos-Pd-G3, K₃PO₄, Dioxane at 100 °C).

  • Vary the catalyst loading in each reaction: 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, and 0.01 mol%.

  • Monitor each reaction over time by taking small aliquots for GC/LC analysis at set intervals (e.g., 1h, 2h, 4h, 8h, 24h).

  • Plot conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides >98% conversion within the desired reaction time.

Section 4: Visual Guides to Catalysis

Catalyst System Selection Guide

catalyst_selection start Select Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki sonogashira Sonogashira (C-C, alkyne) start->sonogashira heck Heck (C-C, alkene) start->heck buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_ligand Recommended Ligands: - Bulky Biarylphosphines (XPhos, SPhos, RuPhos) Recommended Precatalysts: - Buchwald G3/G4 suzuki->suzuki_ligand sonogashira_ligand Recommended Ligands: - P(t-Bu)3, cataCXium A - Josiphos-type Co-catalyst: - CuI (optional, can be detrimental) sonogashira->sonogashira_ligand heck_ligand Recommended Ligands: - P(t-Bu)3, P(o-tol)3 - Herrmann's Catalyst Base: - Organic Base (Et3N, DIPEA) heck->heck_ligand buchwald_ligand Recommended Ligands: - Bulky Biarylphosphines (XPhos, BrettPhos) Base: - Strong, non-nucleophilic (LHMDS, NaOtBu) buchwald->buchwald_ligand

Caption: A decision tree for initial catalyst system selection based on reaction type.

Suzuki-Miyaura Catalytic Cycle & Failure Points

suzuki_cycle pd0 Pd(0)L₂ Active Catalyst ox_add Ar-Pd(II)L₂(Br) Oxidative Addition pd0->ox_add + Ar-Br failure_node pd0->failure_node transmetal Ar-Pd(II)L₂(Ar') Transmetalation ox_add->transmetal + Ar'B(OH)₂ / Base slow_ox Slow Ox-Add (Steric Hindrance) ox_add->slow_ox transmetal->pd0 Reductive Elimination red_elim Product Formation Ar-Ar' transmetal->red_elim Releases Ar-Ar' protodeborylation Protodeborylation of Boronic Acid transmetal->protodeborylation slow_re Slow Red-Elim (Bulky Ligands) transmetal->slow_re decomp Decomposition (Pd Black) failure_node->decomp

Caption: The Suzuki-Miyaura catalytic cycle with key steps and common failure points.

References

  • D. A. Watson, et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • B. D. Arya, N. Malik, R. Sharma. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Y. Wang, et al. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]

  • J. Magano, J. R. Dunetz. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • T. J. Williams, K. D. Hesp. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. [Link]

  • A. A. D. Gnanamgari, et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • J. P. Stambuli, et al. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C-C, C–N, and C–O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry. [Link]

  • S. L. Walker, et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry. [Link]

  • F. Canonica, et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • J. F. Hartwig, et al. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • C. J. B. Wallis, et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of Methyl 5-bromo-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 5-bromo-2,4-dichlorobenzoate

Introduction: Characterizing a Complex Halogenated Aromatic

This compound is a halogenated aromatic ester, a class of compounds frequently encountered in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. For researchers in these fields, unambiguous structural confirmation is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for this purpose, providing both retention time for separation and a fragmentation pattern that serves as a molecular fingerprint.

This guide provides a detailed analysis of the expected electron ionization (EI) . As no public spectrum is readily available, this analysis is built from first principles of mass spectrometry and supported by experimental data from structurally analogous compounds. We will dissect the influence of the ester, chloro-, and bromo-substituents on the fragmentation pathways, offering a comparative framework for scientists to confidently identify this and related molecules.

Pillar 1: Theoretical Fragmentation Pathways

The fragmentation of an organic molecule in an EI-MS is a process of high-energy ionization followed by decomposition. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), revealing the molecular weight and the masses of stable fragment ions. The structure of this compound dictates several predictable fragmentation routes.

The Molecular Ion: A Halogen Isotopic Signature

The first and most informative signal in a mass spectrum is the molecular ion (M⁺•), which is the intact molecule with one electron removed. The presence of two chlorine atoms and one bromine atom creates a highly characteristic isotopic pattern.

  • Chlorine Isotopes: Naturally occurring chlorine consists of two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[1]

  • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.[2][3]

For this compound (C₈H₅BrCl₂O₂), the combination of these isotopes results in a cluster of peaks for the molecular ion. The nominal mass (using the most abundant, lighter isotopes ¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br) is 282 Da. The isotopic peaks will appear at M⁺ (m/z 282), M+2, M+4, and M+6, with their relative intensities determined by the statistical probability of each isotopic combination.[4] The presence of this complex, predictable cluster is the strongest evidence for the elemental composition of the molecule.

Primary Fragmentation Pathways

Following ionization, the molecular ion undergoes fragmentation, with bonds cleaving to form more stable daughter ions. For aromatic esters, fragmentation is typically driven by the ester group and the stable aromatic ring.[5][6]

  • Loss of the Methoxy Radical (•OCH₃): The most common fragmentation pathway for methyl esters is the α-cleavage leading to the loss of a methoxy radical (•OCH₃, 31 Da).[5][7] This results in the formation of a very stable acylium ion. This [M - 31]⁺ fragment is often the base peak or one of the most intense peaks in the spectrum.

  • Loss of Halogens: The carbon-halogen bonds can also cleave. The loss of a bromine radical (•Br, 79 or 81 Da) or a chlorine radical (•Cl, 35 or 37 Da) from the molecular ion or subsequent fragments can occur.[8] Given the relative bond strengths, the C-Br bond is weaker and more likely to cleave than the C-Cl bond.

  • Sequential Losses: Fragmentation is often a cascade. For example, the [M - 31]⁺ acylium ion can subsequently lose a chlorine or bromine atom. It can also lose a molecule of carbon monoxide (CO, 28 Da), a common fragmentation for acylium ions.

The proposed primary fragmentation cascade is visualized below.

G M C₈H₅BrCl₂O₂⁺• (Molecular Ion) m/z 282, 284, 286, 288 M_minus_OCH3 [M - OCH₃]⁺ (Acylium Ion) m/z 251, 253, 255, 257 M->M_minus_OCH3 - •OCH₃ (31 Da) M_minus_Br [M - Br]⁺ m/z 203, 205, 207 M->M_minus_Br - •Br (79/81 Da) M_minus_Cl [M - Cl]⁺ m/z 247, 249, 251, 253 M->M_minus_Cl - •Cl (35/37 Da) M_minus_OCH3_minus_CO [M - OCH₃ - CO]⁺ m/z 223, 225, 227, 229 M_minus_OCH3->M_minus_OCH3_minus_CO - CO (28 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Pillar 2: Comparative Analysis with Structural Analogs

To substantiate our predicted fragmentation, we can compare it to the known mass spectra of similar compounds available in the NIST Mass Spectrometry Data Center.[9][10][11] This comparison allows us to isolate the contribution of each structural component to the overall fragmentation pattern.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)
Methyl Benzoate [11]136 (M⁺•)105 ([M-OCH₃]⁺)77 ([C₆H₅]⁺)51
Methyl 2,4-dichlorobenzoate [10]204, 206, 208 (M⁺•)173, 175, 177 ([M-OCH₃]⁺)145, 147 ([M-OCH₃-CO]⁺)109
5-Bromo-2-chlorobenzoic acid [9]234, 236, 238 (M⁺•)217, 219, 221 ([M-OH]⁺)189, 191, 193 ([M-OH-CO]⁺)110
Predicted: this compound 282, 284, 286, 288 (M⁺•)251, 253, 255, 257 ([M-OCH₃]⁺)223, 225, 227, 229 ([M-OCH₃-CO]⁺)203, 205, 207 ([M-Br]⁺)
  • Comparison with Methyl Benzoate: The simplest analog, Methyl Benzoate, establishes the fundamental fragmentation of the methyl ester group. It shows a strong molecular ion at m/z 136, a base peak at m/z 105 from the loss of •OCH₃, and a subsequent loss of CO to give the phenyl cation at m/z 77.[11]

  • Comparison with Methyl 2,4-dichlorobenzoate: Adding two chlorine atoms significantly increases the molecular weight and introduces the characteristic isotopic pattern for two chlorines (M⁺, M+2, M+4 peaks in a ~9:6:1 ratio).[10] The primary fragmentation remains the loss of •OCH₃, yielding an intense cluster around m/z 173. This confirms that the ester fragmentation is dominant even with halogen substituents.

  • Comparison with 5-Bromo-2-chlorobenzoic Acid: This compound is the direct precursor to our target molecule's esterification. Its spectrum shows the combined isotopic pattern of one bromine and one chlorine.[9] Instead of losing •OCH₃, it loses a hydroxyl radical (•OH, 17 Da) to form the acylium ion. The similarity in the subsequent loss of CO demonstrates that the core fragmentation of the substituted benzoyl structure is consistent.

Based on this comparative data, the predicted fragmentation pattern for this compound is highly robust. The key diagnostic ions will be the complex molecular ion cluster around m/z 282 and the equally complex acylium ion cluster around m/z 251, both of which will carry the unique isotopic signature of one bromine and two chlorine atoms.

Pillar 3: Experimental Protocol & Validation

To acquire a mass spectrum for this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed. The protocol must be designed to ensure accurate and reproducible results.

Step-by-Step GC-MS Workflow
  • Sample Preparation:

    • Dissolve ~1 mg of this compound in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrument Calibration & Tuning:

    • Before analysis, perform a standard instrument tune using a calibration compound like perfluorotributylamine (PFTBA) to ensure mass accuracy and resolution across the desired mass range (e.g., m/z 40-500).

  • GC Separation:

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase at 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum for the key features: the molecular ion cluster and the primary fragment ions ([M-31]⁺, etc.).

    • Compare the acquired spectrum against the predicted pattern and library databases (if available).

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample (~1 mg/mL) dilute Dilute to ~25 µg/mL dissolve->dilute vial Transfer to Autosampler Vial dilute->vial inject Inject 1 µL into GC vial->inject separate Separate on GC Column inject->separate ionize Ionize (EI, 70 eV) & Fragment separate->ionize detect Detect Ions (m/z 40-500) ionize->detect extract Extract Spectrum from Peak detect->extract analyze Analyze M⁺• and Fragment Ions extract->analyze compare Compare to Theory & Libraries analyze->compare

Caption: Standard workflow for the GC-MS analysis of an organic compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be highly characteristic and information-rich. The definitive features are the complex molecular ion cluster (m/z 282 and its isotopes) and the prominent acylium ion cluster formed by the loss of a methoxy radical ([M-31]⁺, m/z 251 and its isotopes). Both of these ion clusters will exhibit a unique isotopic signature resulting from the presence of one bromine and two chlorine atoms, providing a robust method for its identification. By comparing this predicted pattern with known spectra of simpler analogs, researchers can gain a high degree of confidence in their structural assignments, ensuring the integrity of their scientific and development work.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2022). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

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  • Chemistry LibreTexts. (2022). Isotope Abundance. [Link]

  • Bartmess, J. E. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. [Link]

  • The Organic Chemistry Tutor. (2017). Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

  • El-Gendy, A. A. (2006). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Wikipedia. (2024). Leaving group. [Link]

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  • Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. [Link]

  • T. S. Cameron, et al. (2007). Methyl 2,5-dichlorobenzoate. ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Sparkman, O. D. (2023). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Corinti, D. (2018). Why chlorine and bromine shows M+4 and M+6 peaks in mass spectrum?. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. [Link]

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  • NIST. (n.d.). 1-Bromo-2,4-dichlorobenzene. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. NIST Chemistry WebBook. [Link]

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A Comparative Guide to the Infrared Spectroscopy of Methyl 5-bromo-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel or modified compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing rapid and reliable data. This guide offers an in-depth analysis of the IR spectrum of Methyl 5-bromo-2,4-dichlorobenzoate, a halogenated aromatic ester. By comparing its spectral features to simpler, related molecules, we will dissect the vibrational characteristics of its key functional groups, providing a framework for interpretation and quality control.

The Principle of Vibrational Spectroscopy in Compound Identification

Infrared spectroscopy operates on the principle that chemical bonds are not rigid; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing a transition to a higher vibrational state. The energy required for this transition is dependent on several factors, most notably the mass of the bonded atoms and the strength of the bond between them.[1][2] Stronger bonds and bonds between lighter atoms vibrate at higher frequencies (higher wavenumbers).[2][3]

This guide will focus on the mid-IR region (4000-400 cm⁻¹), which is divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4] Absorptions in the former are typically diagnostic of specific functional groups (e.g., C=O, C-H, O-H), while the latter contains complex vibrations characteristic of the molecule as a whole, making it unique to that specific compound.[4]

Deconstructing the Spectrum: Functional Group Analysis

The structure of this compound presents several key functional groups whose vibrational signatures we can predict and analyze: the ester group (carbonyl and C-O bonds), the substituted aromatic ring, and the carbon-halogen bonds.

The Aromatic Ester Functional Group

Carbonyl (C=O) Stretching: The C=O stretch in esters is one of the most intense and easily identifiable peaks in an IR spectrum.[5] For aliphatic esters, this absorption typically occurs in the 1750-1735 cm⁻¹ range.[6] However, when the carbonyl group is conjugated with an aromatic ring, as in methyl benzoate, electron delocalization weakens the C=O double bond, lowering its vibrational frequency to the 1730-1715 cm⁻¹ region.[5][6]

In this compound, the presence of three strongly electron-withdrawing halogen substituents (two Cl, one Br) on the aromatic ring counteracts the resonance effect. These inductive effects pull electron density away from the ring and the carbonyl group, strengthening the C=O bond and shifting its absorption to a slightly higher wavenumber compared to unsubstituted methyl benzoate.

Ester (C-O) Stretching: Esters exhibit two distinct C-O stretching vibrations, which typically appear as strong bands in the 1300-1000 cm⁻¹ region.[6][7] These correspond to the C(=O)-O and O-CH₃ bond stretches and are often referred to as the "Rule of Three" for esters, along with the C=O stretch, giving rise to three intense peaks.[7]

The Substituted Aromatic Ring

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on an aromatic ring consistently appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] This provides a clear diagnostic to distinguish them from aliphatic C-H stretches, which occur just below 3000 cm⁻¹ (3000-2850 cm⁻¹).[10][11] The methyl group in our target molecule will show C-H stretches in the aliphatic region.[12]

Aromatic C=C Stretching: The stretching vibrations within the benzene ring itself produce a characteristic set of medium to weak bands in the 1600-1400 cm⁻¹ region.[9][13] Commonly, two peaks are observed around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[8]

Out-of-Plane (OOP) C-H Bending: The substitution pattern on a benzene ring strongly influences the C-H out-of-plane bending vibrations, which appear as strong bands in the 900-675 cm⁻¹ region.[8][9] These bands are highly diagnostic. For this compound, the ring has two adjacent hydrogens (at positions 3 and 6). This substitution pattern is expected to produce a characteristic absorption in this region.

Carbon-Halogen Bonds

The stretching vibrations of carbon-halogen bonds appear in the low-frequency fingerprint region.

  • C-Cl Stretch: Typically found in the 850-550 cm⁻¹ range.[8]

  • C-Br Stretch: Appears at an even lower frequency, generally between 690-515 cm⁻¹.[8]

These absorptions can be difficult to assign definitively due to coupling with other vibrations in this crowded region.[14] However, their presence is expected and contributes to the unique fingerprint of the molecule.

Comparative Spectral Data

To contextualize the expected IR spectrum of this compound, it is instructive to compare the known vibrational frequencies of its constituent structural motifs.

Functional GroupVibrational ModeThis compound (Predicted)Methyl Benzoate[5][15]Dichlorobenzene (para-)[16][17]Bromobenzene[18][19]
Aromatic C-HStretch~3100-3050 cm⁻¹~3070-3020 cm⁻¹~3090-3050 cm⁻¹~3060 cm⁻¹
Aliphatic C-H (Methyl)Stretch~2960, 2850 cm⁻¹~2950 cm⁻¹N/AN/A
Carbonyl C=OStretch~1735-1725 cm⁻¹~1726 cm⁻¹N/AN/A
Aromatic C=CRing Stretch~1600-1550, 1470-1430 cm⁻¹~1602, 1585, 1452 cm⁻¹~1575, 1475 cm⁻¹~1580, 1475 cm⁻¹
Ester C-OAsymmetric Stretch~1300-1250 cm⁻¹~1277 cm⁻¹N/AN/A
Ester C-OSymmetric Stretch~1150-1100 cm⁻¹~1111 cm⁻¹N/AN/A
Aromatic C-ClStretch~850-750 cm⁻¹N/A~820 cm⁻¹N/A
Aromatic C-BrStretch~680-600 cm⁻¹N/AN/A~680 cm⁻¹

Table 1: Comparison of characteristic IR absorption frequencies (in cm⁻¹) for this compound and related compounds.

Experimental Protocol: Acquiring a High-Quality Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred modern technique for obtaining IR spectra of solid powder samples due to its minimal sample preparation and high reproducibility.[20][21]

Objective: To obtain a clean, high-resolution mid-IR spectrum of solid this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

Methodology:

  • Crystal Preparation (The Self-Validating Standard):

    • Action: Thoroughly clean the ATR crystal surface. Use a soft laboratory wipe dampened with a volatile solvent (e.g., isopropanol or ethanol).

    • Causality: The ATR technique is highly sensitive to surface contaminants. Any residue from previous samples or cleaning agents will appear in the spectrum. A clean crystal ensures that the resulting spectrum is exclusively from the analyte.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR accessory in place, run a background scan.

    • Causality: The background scan measures the ambient spectrum of the instrument and environment (e.g., atmospheric CO₂ and water vapor). This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output only contains absorption bands from the sample itself. This is a critical self-validating step.

  • Sample Application:

    • Action: Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

    • Causality: Only the portion of the sample in direct contact with the crystal will be measured. A sufficient amount must be used to cover the crystal's active area.

  • Ensuring Optimal Contact:

    • Action: Lower the ATR press arm and apply consistent pressure to the solid sample.

    • Causality: The quality of an ATR spectrum is critically dependent on intimate contact between the sample and the crystal surface. Applying pressure ensures this contact, maximizing signal intensity and producing a high-quality spectrum.[20][22]

  • Sample Spectrum Acquisition:

    • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to at least 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans averages out random noise, leading to a cleaner spectrum. A resolution of 4 cm⁻¹ is standard for routine qualitative analysis and provides sufficient detail for functional group identification.

  • Post-Measurement Cleanup:

    • Action: Release the pressure, remove the bulk of the sample powder, and clean the crystal as described in Step 1.

    • Causality: Proper cleanup prevents cross-contamination of subsequent analyses, ensuring the integrity of future experiments.

Visualization of Spectral Relationships

The following diagram illustrates the logical flow from the molecular structure of this compound to its characteristic regions of absorption in an IR spectrum.

IR_Spectrum_Analysis cluster_molecule This compound cluster_spectrum IR Spectrum Regions (cm⁻¹) Molecule C₈H₅BrCl₂O₂ Ester Ester Group (-COOCH₃) Aromatic Aromatic Ring (Substituted Benzene) Halogen C-X Bonds (C-Cl, C-Br) Methyl Methyl Group (-CH₃) CO_double_bond ~1730 (C=O Stretch) Ester->CO_double_bond Strong, Sharp CO_single_bond 1300-1000 (C-O Stretch) Ester->CO_single_bond Two Strong Bands CH_stretch > 3000 (Aromatic C-H Stretch) Aromatic->CH_stretch CC_double_bond 1600-1400 (C=C Ring Stretch) Aromatic->CC_double_bond Multiple Bands Fingerprint < 900 (C-H Bend, C-X Stretch) Aromatic->Fingerprint OOP Bending Halogen->Fingerprint C-X Stretch Aliphatic_CH < 3000 (Aliphatic C-H Stretch) Methyl->Aliphatic_CH

Caption: Molecular structure to IR spectrum correlation map.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • The Journal of Chemical Physics. (2011). On the correlation between bond-length change and vibrational frequency shift in halogen-bonded complexes. [Link]

  • Quora. (2016). If C=C bonds are stronger than C-H bonds, then why does CH have a higher vibrational frequency for IR spectroscopy?[Link]

  • YouTube. (2021). Calculation of stretching vibrational frequency by using Hooke's law. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • NIST. Benzene, 1,2-dichloro-. [Link]

  • Vedantu. Characteristic Group Vibrations of Organic Molecules. [Link]

  • NIST. Benzene, bromo-. [Link]

  • PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

  • NIST. Benzoic acid, methyl ester. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Pitzer College. Bromobenzene. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • NIST. Benzene, 1,4-dichloro-. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

  • Oxford Academic. The Infrared Absorption Spectra of p-Dichlorobenzene and p-Dichlorobenzene-d 4. [Link]

  • ResearchGate. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. [Link]

  • Oregon State University. Infrared Spectra: Identifying Functional Groups. [Link]

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A Comparative Guide to the Synthesis of a Key Dapagliflozin Intermediate Using Halogenated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a robust and efficient synthetic route is paramount to the successful and timely progression of a drug candidate from the laboratory to clinical trials. This guide provides an in-depth analysis of synthetic strategies for a key intermediate of Dapagliflozin, a widely recognized SGLT2 inhibitor for the treatment of type 2 diabetes. We will explore the validation of a synthetic pathway utilizing a derivative of Methyl 5-bromo-2,4-dichlorobenzoate and compare it with viable alternative routes, offering experimental insights and data to inform your synthetic planning.

The core of our investigation focuses on the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a crucial precursor to Dapagliflozin. The strategic construction of the diphenylmethane scaffold is a critical step, and the choice of methodology can significantly impact yield, purity, and scalability.

Primary Synthetic Route: Friedel-Crafts Acylation followed by Reduction

A prevalent and industrially applied method for the synthesis of the Dapagliflozin intermediate involves a two-step process commencing with the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride, followed by reduction of the resulting benzophenone. This pathway is well-documented in patent literature and offers a reliable approach for large-scale production.[1][2][3]

Causality of Experimental Choices

The selection of 5-bromo-2-chlorobenzoyl chloride as a starting material is strategic. The presence of the bromine atom is essential for the subsequent coupling step in the total synthesis of Dapagliflozin, while the chlorine atom activates the aromatic ring and influences its reactivity. The Friedel-Crafts acylation is a classic and well-understood method for forming carbon-carbon bonds between an acyl group and an aromatic ring. The subsequent reduction of the ketone to a methylene group is a standard transformation, often achieved with reducing agents like triethylsilane in the presence of a Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation and Reduction

Step 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone

  • To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane, add oxalyl chloride dropwise in an ice-water bath over 1-2 hours to form 5-bromo-2-chlorobenzoyl chloride.[3]

  • In a separate reaction vessel, dissolve phenetole (ethoxybenzene) in a suitable solvent such as dichloromethane.

  • Cool the phenetole solution and slowly add a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).

  • Add the prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the phenetole-catalyst mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by TLC or HPLC.

  • Quench the reaction by carefully adding it to ice-water, followed by extraction with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzophenone.

Step 2: Reduction to 5-bromo-2-chloro-4'-ethoxydiphenylmethane

  • Dissolve the crude 5-bromo-2-chloro-4'-ethoxybenzophenone in a suitable solvent, such as acetonitrile or a mixture of dichloromethane and trifluoroacetic acid.

  • Add a reducing agent, typically triethylsilane (Et₃SiH), to the solution.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by crystallization or chromatography to obtain the target intermediate.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_route1 Primary Route: Friedel-Crafts Acylation & Reduction cluster_target Target Intermediate 5_bromo_2_chlorobenzoic_acid 5-Bromo-2-chlorobenzoic Acid step1_fc Step 1: Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) 5_bromo_2_chlorobenzoic_acid->step1_fc Oxalyl Chloride phenetole Phenetole phenetole->step1_fc intermediate_bp 5-bromo-2-chloro-4'-ethoxybenzophenone step1_fc->intermediate_bp step2_red Step 2: Reduction (Et₃SiH, TFA) intermediate_bp->step2_red target_molecule 5-bromo-2-chloro-4'-ethoxydiphenylmethane step2_red->target_molecule Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar'-B(OH)₂ Base PdII_Ar_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar'

Sources

A Senior Application Scientist's Guide to the Strategic Use of Methyl 5-bromo-2,4-dichlorobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, cost, and the overall success of a synthetic campaign. Methyl 5-bromo-2,4-dichlorobenzoate, a polyhalogenated aromatic compound, presents itself as a versatile, yet strategically demanding, reagent. This guide provides a comprehensive cost-benefit analysis of its application, particularly in the context of cross-coupling reactions, and offers a comparative perspective against viable alternatives.

The Strategic Advantage: Leveraging Halogen Reactivity Differentials

The primary value of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows a general trend: I > Br > OTf > Cl.[1] This hierarchy allows for the selective functionalization of the C-Br bond while leaving the less reactive C-Cl bonds intact for subsequent transformations. This inherent orthogonality is a powerful tool for the modular construction of complex molecules, a common requirement in drug discovery and materials science.

The ability to perform site-selective cross-coupling on polyhalogenated arenes is a significant advantage, though it presents challenges due to the similar reactivities of the halogen substituents.[2] The choice of catalyst, ligand, and reaction conditions can be tuned to favor reaction at a specific site.[3] For instance, in the synthesis of intermediates for SGLT2 inhibitors like dapagliflozin, a key step often involves the formation of a C-C bond at the 5-position of a 2,4-dichlorinated phenyl ring.[4][5] The bromo group at this position in this compound makes it an ideal substrate for such a transformation.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

To illustrate the practical implications of using this compound, let's consider a representative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The goal is to selectively form a C-C bond at the C5 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[6]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add toluene (10 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in degassed toluene (1 mL).

  • Add the catalyst solution to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 5-phenyl-2,4-dichlorobenzoate.

Comparative Data:

The following table provides a comparative analysis of the expected performance of this compound against two hypothetical alternatives in the described Suzuki-Miyaura coupling. The data is extrapolated from known reactivity trends and typical yields for similar substrates.

Building BlockKey Reactive Site(s)Expected Yield (%)Typical Reaction Time (h)Catalyst Loading (mol%)Key Considerations
This compound C-Br (selective)85-954-61-2Excellent for sequential functionalization. Higher initial cost.
Methyl 2,4-dibromobenzoateC-Br (non-selective)>90 (mixture)2-41-2Risk of di-substitution, leading to purification challenges.
Methyl 2,4-dichlorobenzoateC-Cl<4012-243-5Requires more forcing conditions and specialized, often more expensive, ligands.

Causality behind Experimental Choices:

  • Catalyst System: The choice of Pd(OAc)₂ with PPh₃ is a standard, cost-effective catalyst system for Suzuki couplings of aryl bromides. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields, which adds to the cost.[7]

  • Base and Solvent: The use of a base like K₂CO₃ is essential to activate the boronic acid for transmetalation. A biphasic solvent system of toluene and water is commonly employed to dissolve both the organic and inorganic reagents.

  • Temperature: The reaction is heated to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The higher reactivity of the C-Br bond allows for milder conditions compared to what would be required for the C-Cl bonds.

Cost-Benefit Analysis: A Multifaceted Decision

The decision to use this compound hinges on a careful evaluation of several factors:

Benefits:

  • Strategic Selectivity: The primary advantage is the ability to perform selective chemistry at the bromine-bearing carbon, preserving the chlorine atoms for subsequent reactions. This is invaluable for building molecular complexity in a controlled manner.

  • Milder Reaction Conditions: The higher reactivity of the C-Br bond often allows for milder reaction conditions (lower temperatures, lower catalyst loading) compared to the activation of C-Cl bonds, which can improve functional group tolerance and reduce energy costs.[8]

  • Predictable Reactivity: The well-established reactivity of aryl bromides in palladium catalysis leads to more predictable outcomes and easier optimization.

Costs:

  • Reagent Price: Brominated aromatic compounds are generally more expensive than their chlorinated counterparts due to the higher cost of bromine and often more complex manufacturing processes. While specific pricing is dynamic and supplier-dependent, a qualitative cost comparison places brominated starting materials at a premium.

  • Atom Economy: The synthesis of the starting material itself may involve bromination steps, which can have a lower atom economy compared to chlorination.

Alternatives and Their Trade-offs:

  • Di-bromo Analogs (e.g., Methyl 2,4-dibromobenzoate): While potentially offering higher reactivity at both sites, controlling selectivity to achieve mono-functionalization can be challenging, leading to mixtures of products and difficult purifications.[9] This can significantly increase downstream processing costs and lower the overall yield of the desired product.

  • Di-chloro Analogs (e.g., Methyl 2,4-dichlorobenzoate): These are typically the most cost-effective starting materials. However, the lower reactivity of the C-Cl bonds necessitates more forcing reaction conditions, higher catalyst loadings, and often the use of more expensive and specialized ligands, which can offset the initial cost savings.[10] The harsh conditions may also be incompatible with sensitive functional groups elsewhere in the molecule.

  • Nitroarenes: In some cases, nitroarenes can be used as alternatives to halides in cross-coupling reactions.[11] While this can be an atom-economical approach, the reactions are often more challenging and may require specific and expensive ligands.[11]

Visualization of the Synthetic Strategy

The strategic use of this compound is best visualized as a branching point in a synthetic pathway.

G start This compound suzuki Suzuki-Miyaura Coupling (Selective at C-Br) start->suzuki intermediate Methyl 5-Aryl-2,4-dichlorobenzoate suzuki->intermediate next_reaction Further Functionalization (e.g., at C-Cl) intermediate->next_reaction final_product Complex Target Molecule next_reaction->final_product

Sequential functionalization strategy.

This workflow highlights the core benefit: the ability to introduce a diversity of functionalities at the C5 position via Suzuki coupling, while retaining the chloro-substituents for subsequent transformations, such as another cross-coupling reaction, nucleophilic aromatic substitution, or metallation-trapping sequences.

Conclusion for the Practicing Scientist

This compound is a premium building block whose higher initial cost is justified by the strategic advantages it offers in complex multi-step syntheses. The key to its cost-effective use lies in leveraging the inherent reactivity difference between the bromine and chlorine substituents for selective, sequential functionalization.

Choose this compound when:

  • Your synthetic strategy requires the sequential introduction of different functionalities onto the aromatic ring.

  • Milder reaction conditions are necessary to preserve sensitive functional groups.

  • Predictable reactivity and cleaner reaction profiles are a priority to simplify purification and maximize overall yield.

Consider alternatives when:

  • The final target molecule only requires functionalization at one position, and a more economical mono-halogenated starting material is available.

  • The synthetic route is short, and the potential for side reactions with a di-bromo analog can be easily managed through purification.

  • The higher cost of the brominated starting material is prohibitive for the project's budget, and the challenges associated with activating a di-chloro analog are deemed manageable.

Ultimately, the decision is a classic cost-benefit trade-off. For early-stage drug discovery and process development, where synthetic flexibility and speed are paramount, the strategic value of this compound often outweighs its higher initial price. For large-scale manufacturing of a specific target, a more detailed cost analysis of the entire synthetic route, including catalyst, ligand, and purification costs, is necessary to determine the most economically viable option.

References

  • Barluenga, J., & Valdés, C. (2011). Recent developments in the Suzuki–Miyaura reaction using nitroarenes as electrophilic coupling reagents. Molecules, 16(12), 10271-10288. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient monoarylation of 2, 4-dichloropyrimidine: syntheses of pharmaceutically relevant 2-and 4-aryl-substituted pyrimidines. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

  • Meng, W., Ellsworth, B. A., Nirschl, A. A., McCann, P. J., Patel, M., Girotra, R. N., ... & Washburn, W. N. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 51(5), 1145-1149. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). A new class of SGLT2 inhibitors. Bioorganic & medicinal chemistry letters, 17(23), 6500-6504.
  • Palani, N., & Kotha, S. (2021). Site-selective cross-coupling of polyhalogenated arenes and heteroarenes with identical halogen groups. Chemical reviews, 121(19), 11995-12095. [Link]

  • Guo, C., Hu, M., DeOrazio, R. J., Usyatinsky, A., Fitzpatrick, K., Zhang, Z., ... & Liu, S. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & medicinal chemistry, 22(13), 3414-3422. [Link]

  • Zhang, L., Wu, Y., & He, L. (2011). A concise and efficient synthesis of dapagliflozin.
  • Han, S., & Kim, Y. (2015). New synthesis of diarylmethanes, key building blocks for SGLT2 inhibitors. Tetrahedron Letters, 56(23), 3349-3352.
  • Zhu, J., & Wang, Q. (2018). Synthetic strategies toward SGLT2 inhibitors. Organic Process Research & Development, 22(4), 407-423. [Link]

  • Kotha, S., & Palani, N. (2018). Catalyst-controlled site-selectivity switching in Pd-catalyzed cross-coupling of dihaloarenes. Chemistry–A European Journal, 24(3), 524-546. [Link]

  • Han, S., & Kim, Y. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17288-17295. [Link]

  • Deshmukh, D. G., & Kulkarni, A. A. (2020). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Request PDF. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]

  • Sunkara, B., & Tummalapalli Naga Venkata, G. K. (2020). A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. [Link]

  • Iqbal, N., Ahmad, I., Ali, S., & Chotana, G. A. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3878. [Link]

  • Wang, L., Zhang, Y., & Wang, J. (2013). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 18(8), 9595-9606. [Link]

  • Blum, J., & Schmalz, H. G. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 18(17), 4304-4307. [Link]

  • Fairlamb, I. J., & Lee, A. L. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Accounts of Chemical Research, 50(9), 2359-2371. [Link]

  • Kim, H., & Lee, C. (2018). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition. The Journal of Organic Chemistry, 83(15), 8440-8447. [Link]

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A Comparative Guide to the X-ray Crystal Structures of Halogenated Methyl Benzoates: Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the single-crystal X-ray structures of halogenated methyl benzoate derivatives. By examining the precise three-dimensional arrangements of atoms, we can understand how different halogen substitutions influence molecular conformation, crystal packing, and intermolecular interactions. This knowledge is paramount for researchers, scientists, and drug development professionals who leverage structure-activity relationships (SAR) to design more potent and selective therapeutics. Halogenated organic compounds are ubiquitous in medicinal chemistry, where halogen atoms are used to modulate properties like lipophilicity, metabolic stability, and binding affinity, often through specific interactions like halogen bonding.[1][2] The definitive method for elucidating the structural basis of these effects is single-crystal X-ray diffraction.[3][4]

This document moves beyond a simple recitation of data, offering expert insights into the causal relationships between molecular structure and crystallographic outcomes. We will dissect the experimental workflow, from synthesis to final structure refinement, providing a self-validating framework for obtaining high-quality crystallographic data.

Structural Analysis of Core and Comparative Scaffolds

The substitution of hydrogen with different halogens (e.g., chlorine, bromine) at various positions on the benzoate ring directly impacts the molecule's electronic distribution and steric profile. These changes, in turn, dictate the crystal lattice arrangement and the non-covalent interactions that stabilize the crystalline state.

For our analysis, we will use Methyl 2,5-dichlorobenzoate as a primary example and compare it against two other structurally characterized derivatives: Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate and Methyl 5-bromo-2-hydroxybenzoate.

Primary Scaffold: Methyl 2,5-dichlorobenzoate

The crystal structure of Methyl 2,5-dichlorobenzoate reveals a molecule where the ester group is not coplanar with the benzene ring.[5] The dihedral angle between the planar ester group and the benzene ring is a significant 39.22 (3)°.[5] This torsion is a direct consequence of the steric hindrance imposed by the chlorine atom at the ortho-position (C2). Such conformational details are critical in drug design, as they determine how a molecule can fit into a constrained protein binding pocket.

Caption: Molecular structure of Methyl 2,5-dichlorobenzoate.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for our selected compounds. This data allows for a direct comparison of how changes in substitution affect the solid-state architecture.

ParameterMethyl 2,5-dichlorobenzoate[5]Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate[6]Methyl 5-bromo-2-hydroxybenzoate[7]
Formula C₈H₆Cl₂O₂C₁₄H₈BrF₂N₂O₂C₈H₇BrO₃
Crystal System TriclinicTriclinicMonoclinic
Space Group P-1P-1P2₁
a (Å) 3.8452(3)7.6992(11)3.9829(8)
b (Å) 7.0158(4)11.5425(18)9.0950(19)
c (Å) 15.8510(10)15.642(2)12.122(3)
α (°) 77.189(6)83.709(5)90
β (°) 89.130(7)85.431(5)95.162(9)
γ (°) 83.741(5)77.561(5)90
Volume (ų) 414.46(5)1347.0(4)437.33(17)
Z 22 (two rotomers in asymmetric unit)2
R-factor (R1) 0.0540.04500.058
Key Dihedral Angle (°) 39.22(3) (ester vs. ring)4.4(1) & 76.9 (phenyl vs. phenyl)8.06(4) (ester vs. ring)

Analysis of Comparative Data:

  • Conformational Flexibility: The presence of a bulky azo-group in the second compound leads to two different rotational isomers (rotomers) co-crystallizing in the asymmetric unit, one nearly planar and one significantly twisted.[6] This highlights the conformational flexibility that can be introduced with larger substituents.

  • Hydrogen Bonding: In Methyl 5-bromo-2-hydroxybenzoate, the hydroxyl group introduces a strong hydrogen bond donor. This results in the formation of hydrogen-bonded chains within the crystal, a dominant intermolecular force that dictates the packing arrangement.[7] This is a crucial consideration in drug design for targeting binding sites with hydrogen-bonding potential.

  • Data Quality: The R-factor (or R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. All three structures show low R-factors (< 0.06), indicating high-quality and reliable structural models.

The Crystallographic Workflow: A Self-Validating Protocol

Obtaining a high-quality crystal structure is a multi-step process that requires precision and an understanding of the underlying principles. Each stage is designed to validate the quality of the sample and data, ensuring a trustworthy final structure.

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: From Powder to Structure

PART A: Synthesis and Crystallization

  • Synthesis: The target molecule, Methyl 5-bromo-2,4-dichlorobenzoate, is typically synthesized via Fischer esterification. The precursor, 5-bromo-2,4-dichlorobenzoic acid, is refluxed in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).[5] The purity of the resulting powder is critical and must be confirmed (>98%) by NMR and LC-MS before proceeding. The synthesis of the precursor acid can be achieved by bromination of 2,4-dichlorobenzoic acid.[8]

  • Crystal Growth (Self-Validation Point): High-quality crystals are the single most important factor for a successful diffraction experiment.[9]

    • Method: The slow evaporation technique is commonly employed. Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).[6]

    • Causality: A slow rate of evaporation allows for the ordered deposition of molecules onto a growing lattice, minimizing defects. Fast precipitation leads to amorphous powder or poorly ordered microcrystals.

    • Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. The formation of well-defined, facetted crystals is the first validation of sample quality.

PART B: Data Collection

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select an optically clear, unfractured crystal with dimensions between 50-250 µm.[4] Equant (roughly spherical) crystals are preferred to simplify absorption corrections.

    • Mount the selected crystal on a cryo-loop, which is then attached to a goniometer head.

  • Data Collection on a Diffractometer:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K).[5]

    • Causality: Cryo-cooling is essential. It significantly reduces the thermal vibration of atoms, leading to sharper diffraction spots at higher resolution. It also mitigates crystal decay from radiation damage during X-ray exposure.

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated by the goniometer, a series of diffraction images are collected on an area detector.[10]

PART C: Structure Solution and Refinement

  • Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots. Software like DENZO or SAINT is used to index the reflections and determine the unit cell parameters and space group.[5]

  • Structure Solution (The Phase Problem): The primary challenge of crystallography is that the detectors measure intensities, but the phase information for each reflection is lost. For small molecules, this "phase problem" is typically solved using Direct Methods. Programs like SIR92 or SHELXT use statistical relationships between intensities to derive initial phase estimates.[5]

  • Model Refinement (Self-Validation Point):

    • The initial solution provides a rough electron density map into which a molecular model is built.

    • This model is then refined against the experimental data using a least-squares minimization algorithm, typically with software like SHELXL.[5] The positions of atoms, their displacement parameters, and other variables are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed one.

    • Trustworthiness: The process is iterative. The quality of the model at each step is judged by the R-factor. A converging refinement that results in a low R-factor, chemically sensible bond lengths and angles, and a clean difference electron density map provides a self-validating system, confirming the correctness of the solved structure.

Conclusion and Outlook

This guide demonstrates that the crystal structure of a halogenated methyl benzoate is not merely a collection of atomic coordinates but a rich source of chemical information. Through comparative analysis, we have shown how subtle changes in halogen substitution lead to significant differences in molecular conformation and intermolecular interactions, such as the steric twist in Methyl 2,5-dichlorobenzoate and the hydrogen-bonding networks in Methyl 5-bromo-2-hydroxybenzoate.[5][7]

The detailed experimental workflow underscores the causality behind each step, from the necessity of slow crystallization to the importance of cryo-cooling during data collection. For professionals in drug discovery, this atomic-level understanding is indispensable. It allows for the rational design of next-generation inhibitors that can exploit specific interactions, including often-overlooked halogen bonds, to achieve higher affinity and selectivity for their biological targets.[1][11] The continued application of single-crystal X-ray diffraction will remain a cornerstone of structure-based drug design.

References

  • Babar, T. M., Qadeer, G., Rama, N. H., Ruzicka, A., & Padelkova, Z. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1970. [Link]

  • Smith, S. E., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Manuscript. [Link]

  • PubChem. (n.d.). 4-Bromo-2-({[(2-Chlorophenyl)carbonyl]amino}methyl)-6-Methylphenyl 2,4-Dichlorobenzoate. National Center for Biotechnology Information. [Link]

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  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. [Link]

  • Tanski, J. M. (2013). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 90(6), 777–780. [Link]

  • Google Patents. (n.d.).
  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College. [Link]

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  • Minor, W., et al. (2017). X-ray diffraction experiment – the last experiment in the structure elucidation process. Protein Science, 26(1), 25-36. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Dar, A. A., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1184-1193. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. FEBS Journal, 275(1), 1-21. [Link]

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A Senior Application Scientist's Guide to Regioselectivity in Reactions of Methyl 5-bromo-2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complex Reactivity of a Polysubstituted Aromatic Building Block

Methyl 5-bromo-2,4-dichlorobenzoate is a versatile aromatic scaffold, presenting medicinal chemists and material scientists with a unique synthetic puzzle. Its utility lies in the differentiated reactivity of its three halogen substituents, offering potential for sequential, site-selective functionalization. However, this very feature necessitates a deep, predictive understanding of the regiochemical outcomes of various transformations. The electronic interplay between the deactivating, meta-directing methyl ester group and the deactivating, yet ortho-, para-directing halogen atoms creates a nuanced reactivity map that is not always intuitive.

This guide provides an in-depth comparison of regioselective outcomes for key reaction classes involving this compound. We will move beyond simple protocols to explain the underlying electronic and steric principles that govern reaction selectivity. By synthesizing established mechanistic knowledge with practical, field-proven experimental designs, this document serves as a robust framework for researchers aiming to harness the full synthetic potential of this valuable intermediate.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C-Cl Bonds

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles to an aromatic ring, but it requires significant activation by electron-withdrawing groups (EWGs).[1][2][3] In this compound, the potent electron-withdrawing nature of the methyl ester group at C1, augmented by the inductive effects of the halogens, activates the ring for nucleophilic attack.

Causality of Regioselectivity in SNAr

The regioselectivity of SNAr reactions is dictated by the ability of the aromatic system to stabilize the negative charge in the intermediate Meisenheimer complex.[3] Stabilization is maximized when the negative charge can be delocalized onto the electron-withdrawing group through resonance. For our substrate, this occurs when the nucleophile attacks at the positions ortho (C2) or para (C4) to the methyl ester group.

  • Attack at C2 (ortho): The negative charge in the Meisenheimer complex is stabilized by resonance delocalization onto the carbonyl oxygen of the ester group.

  • Attack at C4 (para): Similarly, the negative charge is effectively delocalized onto the ester group.

  • Attack at C5: Attack at the C-Br bond is electronically disfavored. The C5 position is meta to the ester group, and the resulting negative charge cannot be delocalized onto the carbonyl, leading to a less stable intermediate.

Between the two C-Cl bonds, the C4 position is generally more reactive. This is due to a combination of steric and electronic factors. The C2 position is sterically more hindered, flanked by the bulky ester group and the C3 proton. Electronically, while both positions benefit from resonance stabilization, the C4 position is para to the primary activating group, often leading to slightly enhanced reactivity.

cluster_substrate This compound cluster_reaction S_N_Ar Reaction cluster_products Potential Products Substrate Substrate (C1-COOMe, C2-Cl, C4-Cl, C5-Br) Attack_C4 Attack at C4 (para to COOMe) Favored Substrate->Attack_C4 Attack_C2 Attack at C2 (ortho to COOMe) Less Favored Substrate->Attack_C2 Attack_C5 Attack at C5 (meta to COOMe) Disfavored Substrate->Attack_C5 Nu Nucleophile (e.g., RO⁻, R₂NH) Nu->Substrate Reaction Product_4_Sub 4-Substituted Product Major Attack_C4->Product_4_Sub Product_2_Sub 2-Substituted Product Minor Attack_C2->Product_2_Sub

Caption: Regioselectivity logic for SNAr reactions.

Comparative Data: SNAr Regioselectivity

While specific data for this compound is sparse in publicly accessible literature, we can infer expected outcomes from analogous systems. For polychlorinated aromatic compounds activated by nitro or carbonyl groups, substitution is consistently observed at the ortho/para positions.

Substrate AnalogueNucleophileMajor ProductRationale
2,4-DichloronitrobenzeneNaOMe4-Methoxy-2-chloronitrobenzeneThe nitro group strongly activates the para position for nucleophilic attack.
Methyl 2,4-DichlorobenzoateR₂NHMethyl 4-(dialkylamino)-2-chlorobenzoateThe ester group activates the para position (C4) more effectively than the ortho (C2), which is also more sterically hindered.
This compound (Predicted) NaOMeMethyl 5-bromo-2-chloro-4-methoxybenzoate The C4 position is para to the activating ester group, making it the most likely site for substitution.
Self-Validating Experimental Protocol: SNAr with Sodium Methoxide

This protocol is designed to confirm the predicted regioselectivity. The inclusion of rigorous analytical checkpoints ensures the integrity of the results.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 eq.) in anhydrous methanol (MeOH) with careful cooling. This in situ formation of sodium methoxide ensures a dry, highly reactive nucleophile.

  • Reaction Setup: Once all sodium has reacted, cool the solution to 0 °C. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous tetrahydrofuran (THF) and add it dropwise to the methoxide solution. The use of THF co-solvent aids in substrate solubility.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). A new, more polar spot corresponding to the product should appear, and the starting material spot should diminish.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography.

  • Structural Confirmation: The crucial step is to unequivocally determine the product's structure.

    • ¹H NMR: The regiochemistry can be determined by the coupling patterns of the remaining aromatic protons. The major product, substituted at C4, will show two singlets (or two doublets with a very small meta-coupling constant) for the protons at C3 and C6.

    • ¹³C NMR & DEPT: Confirm the number of aromatic CH carbons.

    • NOESY: A Nuclear Overhauser Effect (NOE) correlation between the methoxy protons (-OCH₃) and the aromatic proton at C3 would definitively confirm substitution at C4.

Palladium-Catalyzed Cross-Coupling: Selectivity for the C-Br Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools in synthesis.[4][5][6][7] Their regioselectivity on polyhalogenated substrates is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds, which influences the ease of the rate-determining oxidative addition step.[8]

Causality of Regioselectivity in Cross-Coupling

The reactivity of carbon-halogen bonds towards Pd(0) oxidative addition follows the general trend: C-I > C-Br > C-OTf >> C-Cl .[8] This established principle is the cornerstone for predicting regioselectivity in our substrate.

  • C5-Br Bond: The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bonds.

  • C2-Cl and C4-Cl Bonds: The C-Cl bonds are much less reactive and will typically not participate in the reaction under conditions optimized for the C-Br bond.

This reactivity difference allows for highly selective functionalization at the C5 position, leaving the two C-Cl bonds intact for potential subsequent transformations.

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)(Br)L₂ OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr_prime Ar-Pd(II)(Ar')L₂ Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (5-Aryl Product) RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetal Substrate This compound (Ar-Br) Substrate->OxAdd

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

Comparative Guide: Catalyst Systems for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, and base is critical for achieving high efficiency. While selectivity for C-Br is inherent, poor reaction conditions can lead to side reactions like debromination or low yields.

Catalyst SystemLigandBaseTypical ConditionsKey Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Na₂CO₃ (aq)Toluene/H₂O, 80-100 °C"Classic" conditions. Can be sluggish for hindered substrates. The catalyst is sensitive to air.
Pd(OAc)₂ + SPhosSPhos (Buchwald Ligand)K₃PO₄Dioxane/H₂O, 80-100 °CHighly active system for C-Br bonds. SPhos is an electron-rich, bulky phosphine that promotes fast oxidative addition and reductive elimination.
PdCl₂(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)K₂CO₃DMF, 90 °CRobust and reliable catalyst system, less sensitive to air than Pd(PPh₃)₄. Good for a wide range of boronic acids.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol uses a modern, highly active catalyst system to ensure efficient and selective coupling.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v). Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is essential for catalyst longevity.

  • Reaction: Heat the mixture to 90-100 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification & Analysis: Purify by flash chromatography. Confirm the regioselective coupling at C5 using ¹H and ¹³C NMR. The product's ¹H NMR spectrum should show the disappearance of one of the aromatic proton signals and the appearance of new signals corresponding to the coupled aryl group, along with the two remaining singlets/doublets of the original aromatic core.

A similar selective outcome is expected for the Buchwald-Hartwig amination , which also proceeds via a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition.[5][7][9] The C-Br bond will be the exclusive site of amination under standard conditions.

Orthogonal Strategy: Reactions at the Ester Group

It is crucial to recognize that the ester functionality provides another handle for modification. Reactions such as saponification to the corresponding carboxylic acid or reduction to a benzyl alcohol can be performed. These transformations typically do not affect the C-Halogen bonds, providing an orthogonal route to diversification. For example, saponification with LiOH in a THF/water mixture would yield 5-bromo-2,4-dichlorobenzoic acid, which can then be used in amide couplings or other carboxylate-specific reactions.

Conclusion: A Predictable Framework for Synthesis

The regioselectivity of reactions involving this compound can be reliably predicted and controlled by understanding the fundamental principles of aromatic reactivity.

  • For Nucleophilic Aromatic Substitution (SNAr): Reaction is directed by the electron-withdrawing ester group to the para (C4) and ortho (C2) positions, with a general preference for the less sterically hindered C4 position.

  • For Palladium-Catalyzed Cross-Coupling: Reaction occurs selectively at the most labile C-Br bond at the C5 position, a consequence of the relative bond energies that favor oxidative addition at this site.

  • For Ester Modifications: Standard transformations of the methyl ester can be achieved without affecting the halogen substituents.

This predictable, differential reactivity makes this compound an exceptionally powerful building block. By carefully selecting the reaction type and conditions, chemists can sequentially functionalize the aromatic ring at distinct positions, enabling the efficient construction of complex, highly substituted molecules for applications in drug discovery and materials science.

References

  • Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. (2023). RSC Publishing.
  • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (n.d.).
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. (2022). Oxford Academic.
  • Regioselectivity Archives. (n.d.). Master Organic Chemistry.
  • A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole. (n.d.). Benchchem.
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